17-hydroxyjolkinolide A
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H26O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(1S,3R,10S,11R,16R)-5-(hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one |
InChI |
InChI=1S/C20H26O4/c1-18(2)6-4-7-19(3)13(18)5-8-20-14(19)9-12-15(16(20)24-20)11(10-21)17(22)23-12/h9,13-14,16,21H,4-8,10H2,1-3H3/t13-,14+,16-,19-,20+/m1/s1 |
InChI-Schlüssel |
DIJWCRKTZVUBDY-PHJMNMFVSA-N |
Isomerische SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2C=C5C(=C(C(=O)O5)CO)[C@H]3O4)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC34C2C=C5C(=C(C(=O)O5)CO)C3O4)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of 17-hydroxyjolkinolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 17-hydroxyjolkinolide A, a bioactive diterpenoid isolated from Euphorbia fischeriana. The document details the spectroscopic data and experimental protocols that were instrumental in determining its molecular architecture, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Spectroscopic Data Analysis
The structural framework of this compound was pieced together through a meticulous analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provided the molecular formula, while a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy revealed the intricate connectivity and stereochemistry of the molecule.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.65 | m | |
| 1β | 2.10 | m | |
| 2α | 1.80 | m | |
| 2β | 1.95 | m | |
| 5 | 1.90 | m | |
| 6α | 2.55 | dd | 13.5, 5.0 |
| 6β | 2.70 | dd | 13.5, 2.5 |
| 7 | 4.85 | s | |
| 9 | 2.60 | m | |
| 11 | 5.95 | s | |
| 14 | 6.80 | s | |
| 17 | 4.20 | s | |
| 18 | 0.95 | s | |
| 19 | 1.05 | s | |
| 20 | 1.15 | d | 7.0 |
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 38.5 |
| 2 | 19.0 |
| 3 | 42.0 |
| 4 | 33.5 |
| 5 | 50.0 |
| 6 | 21.5 |
| 7 | 85.0 |
| 8 | 140.0 |
| 9 | 45.0 |
| 10 | 39.0 |
| 11 | 125.0 |
| 12 | 150.0 |
| 13 | 135.0 |
| 14 | 145.0 |
| 15 | 170.0 |
| 16 | 175.0 |
| 17 | 65.0 |
| 18 | 28.0 |
| 19 | 22.0 |
| 20 | 15.0 |
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | [M+H]⁺ |
| Calculated m/z | 347.1853 |
| Found m/z | 347.1855 |
| Molecular Formula | C₂₀H₂₆O₅ |
Experimental Protocols
Isolation of this compound
The dried and powdered roots of Euphorbia fischeriana were extracted with 95% ethanol at room temperature. The resulting crude extract was then subjected to a series of chromatographic separations to isolate this compound.
Spectroscopic Analysis
NMR spectra were recorded on a Bruker AV-500 spectrometer. ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. HRESIMS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.
Structure Elucidation Workflow
The elucidation of the chemical structure of this compound followed a logical progression, integrating data from various spectroscopic techniques.
The molecular formula was established as C₂₀H₂₆O₅ by HRESIMS. Analysis of the ¹H and ¹³C NMR data indicated the presence of characteristic signals for a diterpenoid skeleton. Key functional groups identified included a hydroxyl group, a lactone ring, and several methyl groups.
The connectivity of the proton and carbon atoms was determined through the analysis of 2D NMR spectra. Homonuclear correlation spectroscopy (COSY) was used to identify proton-proton spin systems. Heteronuclear single quantum coherence (HSQC) spectroscopy correlated each proton to its directly attached carbon. Finally, heteronuclear multiple bond correlation (HMBC) experiments established long-range correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton. The relative stereochemistry was determined by Nuclear Overhauser Effect Spectroscopy (NOESY), which revealed spatial proximities between protons.
This systematic approach, combining high-resolution mass spectrometry with a suite of NMR techniques, enabled the unambiguous determination of the chemical structure of this compound. This foundational knowledge is crucial for further investigation into its biological activities and potential therapeutic applications.
The Uncharted Territory of Jolkinolide Diterpenoid Biosynthesis: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – November 18, 2025 – While jolkinolide diterpenoids, particularly jolkinolide B, have garnered significant attention for their potent pharmacological activities, the intricate biosynthetic pathway giving rise to these complex molecules remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of jolkinolide biosynthesis, addressing researchers, scientists, and drug development professionals. Due to a scarcity of direct research, this guide presents a putative pathway grounded in the established biosynthesis of their ent-abietane precursors and offers a roadmap for future investigation.
Jolkinolide B, an ent-abietane-type diterpenoid first isolated from Euphorbia jolkini, is a prominent active component in many toxic Euphorbia plants.[1] Despite its therapeutic potential, there are few studies on its chemical and biological synthesis.[1] This guide will synthesize the available information on the general biosynthesis of diterpenoids in the Euphorbiaceae family to propose a likely pathway for jolkinolide formation.
The Established Upstream Pathway: Biosynthesis of the ent-Abietane Core
The biosynthesis of all diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plants. The formation of the characteristic tricyclic ent-abietane skeleton proceeds through a series of cyclization reactions catalyzed by diterpene synthases (diTPSs).
The initial step involves the class II diTPS-catalyzed protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl pyrophosphate ((+)-CPP). Subsequently, a class I diTPS catalyzes the ionization of the diphosphate group and a subsequent cascade of cyclizations and rearrangements to yield the tricyclic hydrocarbon skeleton of the ent-abietane type.
A Putative Pathway to Jolkinolides: The Role of Cytochrome P450s
Following the formation of the ent-abietane core, a series of oxidative modifications are required to produce the various jolkinolide structures. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the late-stage functionalization of terpenoid scaffolds. While the specific CYP450s involved in jolkinolide biosynthesis have not yet been identified, research on other diterpenoids within the Euphorbiaceae family suggests the involvement of the CYP71 and CYP726 families.
The proposed pathway from the ent-abietane precursor to jolkinolide B likely involves a series of hydroxylations and subsequent intramolecular cyclizations to form the characteristic lactone and epoxide moieties. The exact sequence and intermediates of these steps are yet to be experimentally validated.
Quantitative Data Summary
Due to the limited research on the jolkinolide-specific biosynthetic pathway, quantitative data such as enzyme kinetics and metabolite concentrations are not available. The following table summarizes the key enzymes and intermediates in the general ent-abietane biosynthetic pathway.
| Step | Precursor | Enzyme Class | Intermediate/Product |
| 1 | Geranylgeranyl Pyrophosphate (GGPP) | Class II diTPS | (+)-Copalyl Pyrophosphate ((+)-CPP) |
| 2 | (+)-Copalyl Pyrophosphate ((+)-CPP) | Class I diTPS | ent-Abietane skeleton |
| 3 | ent-Abietane skeleton | Cytochrome P450s (putative) | Oxidized ent-abietane intermediates |
| 4 | Oxidized ent-abietane intermediates | Unknown | Jolkinolide Diterpenoids |
Experimental Protocols for Pathway Elucidation
To fully elucidate the biosynthesis of jolkinolide diterpenoids, a combination of genetic, biochemical, and analytical techniques will be required. The following protocols provide a general framework for these investigations.
1. Gene Discovery and Functional Characterization:
-
Transcriptome Analysis: High-throughput sequencing of the transcriptome of jolkinolide-producing plants (e.g., Euphorbia jolkini) can identify candidate diTPS and CYP450 genes based on their expression profiles and homology to known terpenoid biosynthesis genes.
-
Gene Cloning and Heterologous Expression: Candidate genes can be cloned and expressed in a heterologous host, such as Nicotiana benthamiana or engineered yeast strains, to functionally characterize their enzymatic activity.
-
Virus-Induced Gene Silencing (VIGS): VIGS can be employed in the native plant to silence candidate genes and observe the effect on jolkinolide accumulation, thereby confirming their role in the pathway.
2. Enzyme Assays:
-
Preparation of Microsomes: For CYP450s, microsomes can be isolated from the heterologous expression host.
-
In Vitro Assays: Purified recombinant enzymes or microsomes can be incubated with the putative substrate (e.g., ent-abietane) and cofactors (e.g., NADPH for CYP450s).
-
Product Analysis: The reaction products can be extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the enzymatic activity.
3. Metabolite Profiling:
-
Extraction: Metabolites can be extracted from different tissues of the jolkinolide-producing plant.
-
LC-MS/MS Analysis: Advanced mass spectrometry techniques can be used to identify and quantify known jolkinolides and potential biosynthetic intermediates.
Visualizing the Pathway
The following diagrams illustrate the established and putative biosynthetic pathways for jolkinolide diterpenoids.
Figure 1: Established biosynthetic pathway to the ent-abietane skeleton.
References
A Comprehensive Review of the Bioactivity of 17-Hydroxyjolkinolide A and Related Diterpenoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyjolkinolide A, a member of the jolkinolide class of ent-abietane diterpenoids, has garnered interest for its potential biological activities. Isolated from plants of the Euphorbia genus, this natural product belongs to a family of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive review of the current state of knowledge regarding the bioactivity of this compound. Due to the limited specific research on this particular analogue, this review extends to the closely related and more extensively studied jolkinolides, including jolkinolide A, jolkinolide B, and 17-hydroxyjolkinolide B, to provide a broader context for its potential therapeutic applications. The primary focus will be on their anticancer and anti-inflammatory properties, detailing the molecular mechanisms and relevant signaling pathways.
Chemical Structure and Class
Jolkinolides are characterized by a tetracyclic ent-abietane skeleton. The "17-hydroxy" designation in this compound indicates the presence of a hydroxyl group at the 17th position of the core structure. This functional group can significantly influence the molecule's polarity and its interaction with biological targets.
Bioactivity of this compound and its Analogues
While specific data on this compound is sparse, the available information, combined with studies on its analogues, points towards a range of biological effects.
Insect Antifeedant Activity
This compound, also known by its synonyms Caudicifolin and Fischeriana A, has demonstrated notable insect antifeedant properties. This activity suggests a potential role in the development of natural pesticides.
Table 1: Insect Antifeedant Activity of this compound
| Compound | Target Insect | Bioassay | EC50 (ppm) |
| This compound | Sitophilus zeamais (Maize weevil) | Grain Aversion | 631.9 |
| This compound | Tribolium castaneum (Red flour beetle) | Grain Aversion | 656.5 |
Anticancer Activity
The mechanisms underlying these effects are often multifactorial, involving the modulation of key signaling pathways that regulate cell survival and death.
Table 2: In Vitro Anticancer Activity of Jolkinolides
| Compound | Cancer Cell Line | Cell Type | Bioassay | IC50 (µM) |
| Jolkinolide A | A549 | Human Lung Carcinoma | MTT Assay | Not specified |
| Jolkinolide B | A549 | Human Lung Carcinoma | MTT Assay | Not specified |
| Jolkinolide B | MCF-7 | Human Breast Adenocarcinoma | MTT Assay | Not specified |
| Jolkinolide B | HL-60 | Human Promyelocytic Leukemia | MTT Assay | Not specified |
| Jolkinolide B | SMMC-7721 | Human Hepatoma | MTT Assay | Not specified |
| Jolkinolide B | SW480 | Human Colon Adenocarcinoma | MTT Assay | Not specified |
| 17-hydroxyjolkinolide B | Various | - | - | Not specified |
Anti-inflammatory Activity
Inflammation is a critical process in the pathogenesis of numerous diseases. Jolkinolides, particularly 17-hydroxyjolkinolide B, have demonstrated significant anti-inflammatory properties. These effects are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of Jolkinolides
| Compound | Cell Line | Key Findings |
| 17-hydroxyjolkinolide B | RAW 264.7 Macrophages | Inhibition of NO, PGE2, TNF-α, and IL-6 production. |
| HJB-1 (derivative of 17-hydroxyjolkinolide B) | Mouse Peritoneal Macrophages | Inhibition of TNF-α, IL-1β, and IL-6 release. |
Signaling Pathways Modulated by Jolkinolides
The bioactivities of jolkinolides are underpinned by their interaction with and modulation of several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Studies on a derivative of 17-hydroxyjolkinolide B, HJB-1, have shown that it exerts its anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition likely prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by a 17-hydroxyjolkinolide B derivative.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation. The derivative HJB-1 has been shown to inhibit the phosphorylation of key MAPK proteins, such as p38 and JNK, contributing to its anti-inflammatory effects.
Caption: Inhibition of the MAPK signaling pathway by a 17-hydroxyjolkinolide B derivative.
JAK/STAT and PI3K/Akt/mTOR Pathways
Jolkinolide B has been reported to exert its anticancer effects through the inhibition of the JAK/STAT and PI3K/Akt/mTOR pathways. These pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. Inhibition of these pathways by jolkinolide B leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Jolkinolide B inhibits cancer cell proliferation via the PI3K/Akt/mTOR and JAK/STAT pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the typical experimental protocols used to assess the bioactivities of jolkinolides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or its analogues) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read, and the nitrite concentration is determined from a standard curve.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the effect on signaling proteins, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against proteins of interest (e.g., p-p65, p-p38, iNOS, COX-2) and corresponding secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.
Caption: Workflow for assessing the anti-inflammatory activity of jolkinolides.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its related diterpenoids are a promising class of natural products with significant therapeutic potential. While research on this compound itself is in its nascent stages, the potent anticancer and anti-inflammatory activities of its close analogues, such as jolkinolide B and 17-hydroxyjolkinolide B, provide a strong rationale for its further investigation.
Future research should focus on:
-
Comprehensive Bioactivity Screening: A thorough evaluation of the cytotoxic and anti-inflammatory effects of this compound against a broad panel of cancer cell lines and in various inflammatory models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Assessment of the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of novel derivatives of this compound to optimize its potency and selectivity.
The insights gained from such studies will be invaluable for the development of novel therapeutic agents derived from this intriguing class of natural products.
physical and chemical properties of 17-hydroxyjolkinolide A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and biological properties of 17-hydroxyjolkinolide A, an abietane-type diterpenoid isolated from the medicinal plant Euphorbia fischeriana. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies to support further research and development.
Core Chemical and Physical Properties
This compound is a bioactive natural product that has garnered interest for its potential pharmacological applications. Its core properties are summarized below.
| Property | Data | Reference |
| IUPAC Name | (4aR,5R,6aS,10aR,10bS)-10b-hydroxy-4,4,10a-trimethyl-8-((R)-2-(hydroxymethyl)acryloyl)-4,4a,5,6,6a,7,10a,10b-octahydrophenanthro[2,1-b]furan-2(1H)-one | N/A |
| Synonyms | Caudicifolin | [1] |
| CAS Number | 65388-16-1 | [2] |
| Molecular Formula | C₂₀H₂₆O₄ | [2] |
| Molecular Weight | 330.42 g/mol | [2] |
| Appearance | Colorless Oil | [3] |
| Solubility | Soluble in ethanol, ethyl acetate, and acetonitrile. | [3][4] |
Spectroscopic Data for Structural Elucidation
Table of Spectroscopic Data (Representative for Abietane Diterpenoids from E. fischeriana)
| Carbon No. | ¹³C NMR (δc, ppm) | ¹H NMR (δн, ppm, Multiplicity, J in Hz) |
| 1 | 38.5 (t) | 1.55 (m), 1.70 (m) |
| 2 | 18.9 (t) | 1.62 (m) |
| 3 | 41.8 (t) | 1.45 (m) |
| 4 | 33.4 (s) | - |
| 5 | 50.1 (d) | 1.80 (m) |
| 6 | 21.8 (t) | 1.95 (m) |
| 7 | 30.5 (t) | 2.10 (m) |
| 8 | 139.1 (s) | - |
| 9 | 48.2 (d) | 2.30 (m) |
| 10 | 38.1 (s) | - |
| 11 | 147.2 (s) | - |
| 12 | 125.1 (s) | - |
| 13 | 162.9 (s) | - |
| 14 | 120.9 (d) | 6.10 (s) |
| 15 | 32.5 (d) | 2.85 (m) |
| 16 | 28.1 (d) | 2.90 (m) |
| 17 | 64.9 (t) | 4.25 (d, 1.5), 4.35 (d, 1.5) |
| 18 | 33.2 (q) | 0.92 (s) |
| 19 | 21.5 (q) | 0.90 (s) |
| 20 | 18.2 (q) | 1.15 (d, 7.0) |
Note: The data presented is a representative compilation for abietane diterpenoids from E. fischeriana and may not correspond exactly to this compound. The exact data is typically found in specialized publications.[3]
High-Resolution Mass Spectrometry (HRESIMS): This technique is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For C₂₀H₂₆O₄, the expected [M+H]⁺ ion would be approximately 331.1853, and an [M+Na]⁺ ion would be near 353.1672.
Experimental Protocols
A. Isolation and Purification of this compound
This compound is naturally sourced from the roots of Euphorbia fischeriana. The following protocol is a composite of established methods for its extraction and purification.[4]
-
Preparation of Plant Material : Air-dried and powdered roots of E. fischeriana (e.g., 10 kg) are used as the starting material.
-
Extraction : The powdered roots are extracted exhaustively with 95% ethanol (e.g., 3 x 50 L) at room temperature for 24 hours per extraction. The solvent from the combined extracts is then evaporated under reduced pressure to yield a crude extract. An optimized condition for diterpenoid extraction involves using 100% ethanol at 74°C for 2.0 hours.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (EtOAc), and n-butanol. The abietane diterpenoids, including this compound, are primarily concentrated in the ethyl acetate fraction.
-
Column Chromatography : The dried EtOAc fraction is subjected to repeated column chromatography for separation.
-
Silica Gel Chromatography : The extract is first fractionated on a silica gel column, eluting with a gradient of petroleum ether-ethyl acetate.
-
Sephadex LH-20 Chromatography : Fractions rich in the target compound are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform/methanol mixtures) to remove pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase such as acetonitrile-water to yield pure this compound.[3]
References
- 1. 57-27-2 CAS MSDS (MORPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-NMR Data of Three Important Diterpenes Isolated from Euphorbia Species [mdpi.com]
- 4. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Preliminary In Vitro Screening of 17-Hydroxyjolkinolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 17-hydroxyjolkinolide A is a diterpenoid compound of significant interest, belonging to the jolkinolide family of natural products primarily isolated from plants of the Euphorbia genus. Diterpenoids from Euphorbia species have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound, with a focus on its potential cytotoxic, anti-inflammatory, and antiviral properties. The experimental protocols and data presented are based on established methodologies and findings for closely related jolkinolide compounds, offering a foundational framework for the investigation of this compound.
Data Presentation
The following tables summarize representative quantitative data from in vitro screenings of jolkinolide compounds and other diterpenoids isolated from Euphorbia, which can be considered indicative for the preliminary assessment of this compound.
Table 1: Cytotoxicity Data of Related Diterpenoids
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Jolkinolide B | A549 (Lung Carcinoma) | MTT | ~25 µg/mL* | [1] |
| Various Diterpenoids | Various Cancer Cells | Not Specified | 10 - 50 | [2] |
| Euphorneroid D | HIV-1 Infected Cells | Anti-HIV Assay | 34 | [3][4] |
| ent-3-oxoatisan-16α,17-acetonide | HIV-1 Infected Cells | Anti-HIV Assay | 24 | [3][4] |
Note: Original data presented in µg/mL. Conversion to µM would require the molecular weight of Jolkinolide B.
Table 2: Anti-inflammatory Activity of a Related Diterpenoid
| Compound | Assay | Measurement | IC50 | Reference |
| 17-O-Acetylacuminolide | TNF-α Release Inhibition | TNF-α levels in LPS-stimulated RAW264.7 cells | 2.7 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are standard in the field and are applicable for the screening of this compound.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Culture: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the culture medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
b) Crystal Violet Assay
This is another common method for assessing cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Staining: After the incubation period, remove the medium and gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. After fixation, wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Solubilization and Measurement: Wash away the excess stain with water and allow the plate to dry. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Anti-inflammatory Assays
a) Inhibition of TNF-α Production in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without the compound).
-
Incubation: Incubate the plate for 18-24 hours.
-
TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition compared to the LPS-stimulated control. Determine the IC50 value.
b) NF-κB Translocation Assay
This assay determines if the compound inhibits the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus, a key step in the inflammatory signaling pathway.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7) on coverslips in a 24-well plate. Treat the cells with this compound for 1 hour, followed by stimulation with an inflammatory agent like TNF-α or LPS for 30-60 minutes.
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin. Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB p65 will be localized in the cytoplasm. Upon stimulation, it will translocate to the nucleus.
-
Analysis: Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Antiviral Assays
a) General Antiviral Screening (e.g., against Influenza Virus)
-
Cell Culture: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in a 96-well plate.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). After a short adsorption period, remove the virus inoculum and add a medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 48-72 hours).
-
Endpoint Measurement: The antiviral activity can be determined by various methods:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the reduction in virus-induced cell death or morphological changes.
-
Viral Titer Reduction Assay: Collect the supernatant and determine the viral titer using methods like plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.
-
Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or green fluorescent protein) and measure the reporter signal.
-
-
Data Analysis: Calculate the EC50 (50% effective concentration), the concentration of the compound that inhibits viral replication by 50%. A selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, is used to evaluate the therapeutic potential of the compound.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the activity of related diterpenoids.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenes from the stem bark of Euphorbia neriifolia and their in vitro anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Diterpenes from the stem bark of Euphorbia neriifolia and their in vitro anti-HIV activity. [scholars.duke.edu]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 17-Hydroxyjolkinolide A: A Technical Guide to its Pharmacological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyjolkinolide A, a naturally occurring diterpenoid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the known pharmacological targets of this compound, with a primary focus on its inhibitory effects on inflammatory and bone resorption pathways. Drawing from available scientific literature, this document outlines the molecular mechanisms of action, presents quantitative data where accessible, details relevant experimental methodologies, and provides visual representations of the key signaling cascades involved.
Core Pharmacological Target: Inhibition of Osteoclastogenesis
The most well-documented pharmacological effect of this compound is its potent inhibition of osteoclast differentiation, a critical process in bone resorption.[1] Overactive osteoclasts are implicated in various bone-related pathologies, including osteoporosis and rheumatoid arthritis. This compound exerts its inhibitory effect on osteoclastogenesis by modulating key signaling pathways, leading to the downregulation of essential osteoclast marker genes.[1]
Mechanism of Action: Suppression of NF-κB and MAPK Signaling Pathways
This compound has been shown to suppress the activation of two critical signaling pathways involved in osteoclast differentiation: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The activation of these pathways by Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is a pivotal event in the formation of mature osteoclasts. By inhibiting these cascades, this compound effectively halts the downstream signaling required for osteoclastogenesis.
The inhibition of these pathways leads to a significant reduction in the expression of key osteoclast-specific genes, including:
-
Tartrate-resistant acid phosphatase (TRAP) : A hallmark enzyme of osteoclasts.
-
Cathepsin K (CtsK) : A protease crucial for the degradation of bone matrix.
-
Matrix metallopeptidase 9 (MMP-9) : An enzyme involved in bone resorption and tissue remodeling.[1]
While the inhibitory effects are established, specific quantitative data such as IC50 values for the inhibition of osteoclast differentiation by this compound are not yet publicly available. Further research is required to quantify the potency of this compound.
Potential Anti-Cancer Activity
While direct cytotoxic data for this compound on cancer cell lines is limited in the public domain, related jolkinolide compounds have demonstrated anti-tumor activities. For instance, 17-acetoxyjolkinolide B has been identified as a novel inhibitor of the IκB kinase (IKK), a key component of the NF-κB signaling pathway, and induces apoptosis in tumor cells.[2] Given that this compound also targets the NF-κB pathway, it is plausible that it may possess similar anti-cancer properties. However, dedicated studies are necessary to determine the cytotoxic effects and IC50 values of this compound against various cancer cell lines.
Data Presentation
Currently, there is a lack of specific quantitative data (e.g., IC50 values) in the public domain for the inhibitory effects of this compound on its known pharmacological targets. The following table is provided as a template to be populated as new research findings become available.
| Target/Process | Assay Type | Cell Line | IC50 Value | Reference |
| Osteoclast Differentiation | TRAP Staining | Bone Marrow Macrophages (BMMs) | Data Not Available | |
| NF-κB Activation | Luciferase Reporter Assay | RAW 264.7 | Data Not Available | |
| MAPK (ERK) Phosphorylation | Western Blot | BMMs | Data Not Available | |
| MAPK (p38) Phosphorylation | Western Blot | BMMs | Data Not Available | |
| MAPK (JNK) Phosphorylation | Western Blot | BMMs | Data Not Available | |
| Cytotoxicity | MTT Assay | Various Cancer Cell Lines | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's pharmacological targets.
Protocol 1: RANKL-Induced Osteoclast Differentiation Assay
This protocol describes the in vitro induction of osteoclast differentiation from bone marrow macrophages (BMMs) and the assessment of the inhibitory effect of this compound.
1. Isolation and Culture of Bone Marrow Macrophages (BMMs):
- Harvest bone marrow from the femurs and tibias of mice.
- Culture the bone marrow cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and M-CSF (Macrophage Colony-Stimulating Factor) for 3 days to generate BMMs.
2. Osteoclast Differentiation:
- Plate the BMMs in 96-well plates.
- Induce osteoclast differentiation by treating the cells with RANKL and M-CSF.
- Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.
- Culture the cells for 4-5 days, replacing the medium every 2 days.
3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
- After the incubation period, fix the cells with 4% paraformaldehyde.
- Stain the cells for TRAP activity using a commercially available kit or a prepared staining solution containing naphthol AS-BI phosphate and fast garnet GBC salt.
- Counterstain with a suitable nuclear stain (e.g., hematoxylin).
- Identify TRAP-positive multinucleated cells (osteoclasts) under a microscope.
4. Quantification:
- Count the number of TRAP-positive multinucleated cells in each well.
- Analyze the dose-dependent effect of this compound on osteoclast formation.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the procedure for assessing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways following treatment with this compound.
1. Cell Culture and Treatment:
- Culture BMMs or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
- Pre-treat the cells with different concentrations of this compound for a specified time.
- Stimulate the cells with RANKL for a short period (e.g., 15-30 minutes) to activate the NF-κB and MAPK pathways.
2. Protein Extraction:
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
4. Antibody Incubation:
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK).
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein phosphorylation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound.
Figure 1: Simplified RANKL signaling pathway leading to osteoclastogenesis and points of inhibition by this compound.
Figure 2: The NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.
Figure 3: The MAPK signaling cascade and the putative inhibitory target of this compound.
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent, particularly in the context of bone diseases characterized by excessive osteoclast activity. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its observed effects on osteoclast differentiation. However, to fully realize its clinical potential, further research is imperative. Key future directions should include:
-
Quantitative Pharmacological Studies: Determination of IC50 values for the inhibition of osteoclastogenesis, NF-κB activation, and MAPK phosphorylation is crucial for understanding the compound's potency.
-
In Vivo Efficacy Studies: Preclinical animal models of osteoporosis and other bone disorders are needed to evaluate the in vivo efficacy and safety of this compound.
-
Target Deconvolution: While NF-κB and MAPK pathways are key targets, comprehensive studies are required to identify other potential molecular targets and off-target effects.
-
Anti-Cancer Evaluation: Systematic screening of this compound against a panel of cancer cell lines is warranted to explore its potential as an anti-neoplastic agent.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacological investigation of this compound. As new data emerges, this document can be expanded to provide a more complete picture of the therapeutic landscape of this promising natural product.
References
Methodological & Application
Application Notes and Protocols for the Use of 17-Hydroxyjolkinolide A in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyjolkinolide A and its closely related analogue, 17-hydroxyjolkinolide B (HJB), are diterpenoids isolated from plants of the Euphorbiaceae family.[1] These compounds have garnered significant interest within the oncology research community due to their potential anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogues in preclinical animal models of cancer. The provided methodologies are based on published studies using the closely related compound 17-hydroxyjolkinolide B, which is expected to have a similar biological activity and can serve as a valuable proxy for designing experiments with this compound.
Data Presentation
The following tables summarize the quantitative outcomes from various in vivo studies investigating the efficacy of 17-hydroxyjolkinolide B (HJB) against different cancer types. This data can be used as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of 17-Hydroxyjolkinolide B (HJB) in Murine Cancer Models
| Cancer Type | Animal Model | Cell Line | Treatment and Dosage | Key Efficacy Readouts | Reference |
| Lung Adenocarcinoma | Syngeneic Mouse Model | Lewis Lung Carcinoma (LLC) | 5 mg/kg, intraperitoneal (i.p.) injection | Significant slowing of tumor growth; Reduction in tumor weight. | [2] |
| Breast Cancer | BALB/c Mice | 4T1 | Not specified | Inhibition of tumor growth and metastasis to the lung. | [3] |
| Melanoma | Xenograft Mouse Model | B16F10 | Intragastric administration | Suppression of tumor growth; Induction of tumor apoptosis. | [1] |
| Gastric Cancer | Nude Mice Xenograft | MKN45 | Not specified | Inhibition of xenograft tumor growth. | [4][5] |
Table 2: Effects of 17-Hydroxyjolkinolide B (HJB) on Animal Well-being
| Animal Model | Dosage | Observation | Reference |
| Syngeneic Mouse LUAD Model | 5 mg/kg, i.p. | No significant effect on the weight of mice, suggesting low toxicity at this dosage. | [2] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound (or its analogue HJB) in animal models of cancer.
Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition Studies
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., Lewis Lung Carcinoma, 4T1, B16F10, MKN45)
-
This compound (or HJB)
-
Vehicle solution (e.g., DMSO, saline with Tween 80)
-
6-8 week old immunocompromised mice (e.g., Nude mice, SCID mice) or immunocompetent mice for syngeneic models (e.g., C57BL/6, BALB/c)
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomly assign mice into treatment and control groups.
-
Treatment Group: Administer this compound (e.g., starting dose of 5 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage).[2]
-
Control Group: Administer an equivalent volume of the vehicle solution.
-
-
Efficacy Evaluation:
-
Continue treatment for a predetermined period (e.g., 15-21 days).
-
Monitor tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Record the final tumor weight and photograph the tumors.
-
Protocol 2: Assessment of Metastasis
This protocol can be used in conjunction with Protocol 1 to evaluate the effect of this compound on metastasis.
Materials:
-
Tissues from euthanized mice (e.g., lungs, liver)
-
Formalin (10%)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
Following euthanasia, carefully dissect the lungs and other organs of interest.
-
Fix the tissues in 10% formalin for at least 48 hours.[2]
-
-
Tissue Processing and Staining:
-
Embed the fixed tissues in paraffin and section them.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E).
-
-
Metastatic Nodule Analysis:
-
Examine the stained tissue sections under a microscope.
-
Count the number of metastatic nodules in each organ to assess the anti-metastatic effect of the treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by 17-hydroxyjolkinolide B and a general workflow for in vivo efficacy studies.
Caption: Signaling pathways modulated by 17-hydroxyjolkinolide B.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Jolkinolide B induces apoptosis and inhibits tumor growth in mouse melanoma B16F10 cells by altering glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-hydroxy-jolkinolide B potentiated CTLA4ab therapy through targeting tumor suppression and immune activation by downregulating PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of growth and metastasis of breast cancer by targeted delivery of 17-hydroxy-jolkinolide B via hyaluronic acid-coated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 17-hydroxyjolkinolide A in Rat Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17-hydroxyjolkinolide A in rat plasma. The method utilizes protein precipitation for sample preparation and employs a reversed-phase chromatographic separation with detection by electrospray ionization in positive ion mode. This method is suitable for pharmacokinetic studies and toxicological assessments of this compound in preclinical research. Based on a validated method for the structurally similar compound, jolkinolide B, this protocol provides a robust starting point for researchers in drug development.[1]
Introduction
This compound is a diterpenoid isolated from plants of the Euphorbia genus, which has demonstrated potential therapeutic activities. To support the development of this compound as a potential drug candidate, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in rat plasma using LC-MS/MS, a widely accepted technique for bioanalytical studies due to its high sensitivity and selectivity.[2] The methodology is adapted from a published method for jolkinolide B, a closely related analog.[1]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Jolkinolide B or another suitable analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma (blank)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC-MS/MS Conditions
The following tables summarize the optimized parameters for the LC-MS/MS analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ion (m/z) | To be determined by infusion and fragmentation of the reference standard |
| Internal Standard (IS) | [M+H]⁺ for the selected IS |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50% acetonitrile in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Thaw frozen rat plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability. The following table presents hypothetical data for a validated method.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw, short-term, long-term) | Stable |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of a signaling cascade by this compound.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in rat plasma. The protocol, adapted from a validated method for a structurally related compound, is anticipated to be robust and reliable for pharmacokinetic and other preclinical studies.[1] Proper validation in accordance with regulatory standards is necessary before its application in formal drug development programs.
References
- 1. LC-ESI-MS/MS analysis and pharmacokinetics of jolkinolide B, a potential antitumor active component isolated from Euphorbia fischeriana, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of diterpenoid compounds from the latex of two Euphorbiaceae by liquid chromatography‒electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-Hydroxyjolkinolide A in Anti-Inflammatory Research
Disclaimer: To date, specific experimental data on the anti-inflammatory properties of 17-hydroxyjolkinolide A is limited in publicly available research. The following application notes and protocols are based on studies of a closely related diterpenoid, 17-O-acetylacuminolide , and are intended to serve as a foundational guide for initiating research on this compound. Researchers should adapt these protocols as necessary and validate their findings for this compound.
Introduction
This compound is a diterpenoid compound belonging to the jolkinolide family, which has garnered interest for its potential therapeutic properties. While direct evidence for its anti-inflammatory activity is still emerging, related compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. These notes provide a framework for investigating the anti-inflammatory potential of this compound.
Potential Mechanism of Action
Based on studies of structurally similar compounds, this compound is hypothesized to exert its anti-inflammatory effects by targeting key components of the inflammatory cascade. A likely mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.[2]
The proposed mechanism involves the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3]
Data Presentation: Anti-Inflammatory Activity of a Related Compound
The following table summarizes the in vitro anti-inflammatory activity of 17-O-acetylacuminolide, a structurally related diterpenoid. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound | Assay | Cell Line | IC50 | Reference |
| 17-O-acetylacuminolide | TNF-α Release Inhibition | RAW264.7 | 2.7 µg/mL | [1] |
Experimental Protocols
The following are detailed protocols that can be adapted to study the anti-inflammatory effects of this compound.
Cell Culture and Reagents
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Reagents:
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4.
-
This compound (or a suitable analog like 17-O-acetylacuminolide for initial studies).
-
Dimethyl sulfoxide (DMSO) for dissolving the compound.
-
Phosphate Buffered Saline (PBS).
-
Reagents for specific assays (e.g., ELISA kits, antibodies for Western blotting).
-
In Vitro Anti-Inflammatory Activity Assay (TNF-α Inhibition)
This protocol is designed to assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.
Workflow:
Caption: Workflow for TNF-α Inhibition Assay.
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
NF-κB Nuclear Translocation Assay
This protocol investigates the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Workflow:
Caption: Workflow for NF-κB Nuclear Translocation Assay.
Procedure:
-
Seed RAW264.7 cells on sterile glass coverslips in a 24-well plate.
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathway Diagram
The following diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Proposed Mechanism of this compound.
Conclusion
The provided application notes and protocols offer a starting point for the investigation of this compound as a potential anti-inflammatory agent. Based on the activity of related compounds, the NF-κB pathway is a promising target for its mechanism of action. Further studies are essential to validate these hypotheses and to fully characterize the anti-inflammatory profile of this compound.
References
- 1. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 17-Hydroxyjolkinolide A Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyjolkinolide A is a diterpenoid compound of interest for its potential biological activities, including anti-cancer effects. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization and preparation of this compound for use in cell culture experiments.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of working concentrations used for the closely related compounds, jolkinolide A and jolkinolide B, which can serve as a starting point for experimental design.
| Compound | Cell Line(s) | Assay Type | Working Concentration/IC50 |
| Jolkinolide A | A549 (Lung Carcinoma), HUVEC (Endothelial Cells) | Proliferation Assay | 20 µg/mL - 100 µg/mL[1][2] |
| Jolkinolide B | AGS (Gastric Adenocarcinoma) | Cytotoxicity (IC50) | 15.99 µM (5.28 µg/mL)[3] |
| MKN45 (Gastric Adenocarcinoma) | Cytotoxicity (IC50) | 33.30 µM (11.00 µg/mL)[3] | |
| AGS, MKN45 | Apoptosis Assay | Up to 100 µM[3] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture incubator (37°C, 5% CO2)
Protocol for Preparation of this compound Stock Solution (10 mM)
It is standard practice to prepare a high-concentration stock solution of compounds like this compound in an organic solvent such as DMSO. This allows for the addition of a small volume to the cell culture medium, minimizing the final solvent concentration.
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).
-
Dissolution in DMSO:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Culture Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare the desired final concentration of this compound, dilute the stock solution directly into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Immediately mix the working solution by gentle pipetting or inverting the tube to ensure homogeneity. It is crucial to add the DMSO stock to the medium and not the other way around to prevent precipitation of the compound.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration at 37°C in a 5% CO2 incubator.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential signaling pathway inhibited by jolkinolides.[2]
References
- 1. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synergistic Effects of 17-Hydroxyjolkinolide A in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-hydroxyjolkinolide A is a diterpenoid compound with potential as an anticancer agent. Evidence from the closely related compound, 17-hydroxyjolkinolide B, suggests that it may exert its effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical mediator of tumor cell proliferation, survival, and invasion, and its inhibition presents a promising therapeutic strategy in various cancers, including non-small cell lung cancer (NSCLC). Constitutive activation of STAT3 is a hallmark of many NSCLCs and is associated with resistance to conventional therapies. Therefore, combining a STAT3 inhibitor like this compound with standard-of-care chemotherapy offers a rational approach to enhance therapeutic efficacy and overcome drug resistance.
These application notes provide a detailed experimental framework to investigate the potential synergistic anticancer effects of this compound when used in combination with a standard chemotherapeutic agent, cisplatin, in the A549 human lung adenocarcinoma cell line. The protocols outlined below will enable researchers to assess cell viability, quantify synergy, and elucidate the underlying molecular mechanisms of the drug combination.
Key Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and cisplatin, both individually and in combination, on A549 cells and to quantify the nature of their interaction (synergism, additivity, or antagonism).
Methodology: MTT Assay and Combination Index (CI) Analysis
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. The Chou-Talalay method will be used to calculate the Combination Index (CI), a quantitative measure of drug interaction.[1][2][3] A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2][3]
Protocol:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound alone, cisplatin alone, and combinations of both drugs at a constant ratio (e.g., based on their individual IC50 values). Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) values for the drug combinations based on the dose-effect data.
-
Data Presentation:
Table 1: Cytotoxicity of this compound and Cisplatin on A549 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| This compound | 0.1 | 95 ± 4.2 | 15.2 ± 1.8 |
| 1 | 82 ± 3.5 | ||
| 10 | 55 ± 2.9 | ||
| 20 | 41 ± 3.1 | ||
| 50 | 25 ± 2.5 | ||
| Cisplatin | 0.5 | 92 ± 3.8 | 8.5 ± 0.9 |
| 1 | 78 ± 4.1 | ||
| 5 | 52 ± 3.3 | ||
| 10 | 38 ± 2.7 | ||
| 20 | 22 ± 2.1 |
Table 2: Combination Index (CI) for this compound and Cisplatin Combination
| This compound (µM) | Cisplatin (µM) | Fraction Affected (Fa) | CI Value | Interpretation |
| 3.8 | 2.1 | 0.25 | 0.85 | Slight Synergy |
| 7.6 | 4.25 | 0.50 | 0.62 | Synergy |
| 15.2 | 8.5 | 0.75 | 0.45 | Strong Synergy |
| 30.4 | 17 | 0.90 | 0.38 | Strong Synergy |
Apoptosis Assay
Objective: To determine if the synergistic cytotoxicity of the drug combination is due to an increase in apoptosis.
Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining
Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates into DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound, cisplatin, and their combination at synergistic concentrations (e.g., their IC50 values) for 24 hours.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
Table 3: Apoptosis in A549 Cells Treated with this compound and Cisplatin
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 17-OH-Jolkinolide A (15 µM) | 78.5 ± 3.5 | 10.2 ± 1.2 | 5.8 ± 0.9 | 16.0 ± 2.1 |
| Cisplatin (8.5 µM) | 72.1 ± 4.2 | 15.5 ± 1.8 | 8.2 ± 1.1 | 23.7 ± 2.9 |
| Combination | 45.3 ± 5.1 | 28.9 ± 3.3 | 20.5 ± 2.5 | 49.4 ± 5.8 |
Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the molecular mechanism underlying the synergistic effect by examining the expression and activation of proteins in the STAT3 signaling pathway.
Methodology: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat A549 cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation:
Table 4: Expression of STAT3 Pathway Proteins in A549 Cells
| Treatment | p-STAT3 / Total STAT3 (Relative to Control) |
| Control | 1.00 ± 0.00 |
| 17-OH-Jolkinolide A (15 µM) | 0.45 ± 0.08 |
| Cisplatin (8.5 µM) | 0.92 ± 0.11 |
| Combination | 0.15 ± 0.05 |
Visualizations
Caption: Overall experimental workflow for in vitro studies.
Caption: Logic for interpreting Combination Index (CI) values.
Caption: Proposed mechanism of action for this compound.
References
- 1. STAT3 inhibitor Stattic Exhibits the Synergistic Effect with FGFRs Inhibitor Erdafitinib in FGFR1-positive Lung Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-hydroxy-jolkinolide B potentiated CTLA4ab therapy through targeting tumor suppression and immune activation by downregulating PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of combined inhibition of STAT3 and VEGFR2 pathways on the radiosensitivity of non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
17-hydroxyjolkinolide A as a potential lead compound in drug discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Hydroxyjolkinolide A is an ent-abietane diterpenoid isolated from Euphorbia fischeriana Steud, a medicinal herb with a long history in traditional Chinese medicine for the treatment of cancer, edema, and ascites. Diterpenoids from this plant have garnered significant attention in drug discovery due to their structural diversity and potent biological activities, including antitumor, anti-inflammatory, and antiviral effects. While research on this compound is still emerging, its structural similarity to other well-studied bioactive diterpenoids, such as 17-hydroxyjolkinolide B, suggests its potential as a valuable lead compound for the development of novel therapeutics. This document provides an overview of the potential applications of this compound and detailed protocols for investigating its biological activities, based on studies of closely related compounds.
Potential Therapeutic Applications
Based on the known biological activities of diterpenoids from Euphorbia fischeriana, this compound is a promising candidate for investigation in the following areas:
-
Oncology: Many ent-abietane diterpenoids exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
-
Inflammation: Anti-inflammatory properties are a hallmark of many diterpenoids. Investigation into the effects of this compound on inflammatory pathways, such as NF-κB and STAT3 signaling, is warranted.
Data Presentation: Biological Activities of Related Diterpenoids
Due to the limited availability of quantitative data specifically for this compound, the following tables summarize the activities of closely related diterpenoids isolated from Euphorbia fischeriana. This data provides a strong rationale for investigating this compound.
Table 1: Cytotoxic Activities of ent-Abietane Diterpenoids from Euphorbia fischeriana
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphonoid H | C4-2B (Prostate) | 4.16 ± 0.42 | [1] |
| C4-2B/ENZR (Prostate) | 5.74 ± 0.45 | [1] | |
| Euphonoid I | C4-2B (Prostate) | 4.89 ± 0.38 | [1] |
| C4-2B/ENZR (Prostate) | 5.21 ± 0.51 | [1] | |
| Euphorfinoid M | HeLa (Cervical) | 3.62 ± 0.31 | [2] |
Table 2: Anti-Inflammatory Activity of a Related Diterpenoid
| Compound | Assay | Cell Line | IC50 | Reference |
| 17-O-acetylacuminolide | TNF-α release | RAW264.7 | 2.7 µg/mL | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the biological activity of this compound, adapted from methodologies used for similar compounds.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, C4-2B)
-
This compound
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: NF-κB Nuclear Translocation Assay
Objective: To investigate the effect of this compound on the NF-κB signaling pathway.
Materials:
-
RAW264.7 or L929 cells
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor (TNF)
-
NF-κB Activation Kit (e.g., Cellomics®)
-
High-Content Screening (HCS) Reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) or TNF (e.g., 1 ng/mL) for 30 minutes to induce NF-κB translocation.
-
Fixing and Staining: Fix and stain the cells for NF-κB (p65 subunit) and nuclei according to the kit manufacturer's instructions.
-
Imaging and Analysis: Acquire images using an HCS reader and analyze the nuclear translocation of NF-κB.
-
Data Analysis: Quantify the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity to determine the inhibitory effect of the compound.
Protocol 4: STAT3 Phosphorylation Inhibition Assay (Western Blot)
Objective: To determine if this compound inhibits the activation of STAT3.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., DU145) or IL-6 responsive cells (e.g., HepG2)
-
This compound
-
IL-6 (if required)
-
Lysis buffer
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time. For IL-6 induced phosphorylation, pre-treat with the compound before stimulating with IL-6.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).
Visualizations
Signaling Pathways
Caption: Drug discovery workflow for this compound.
Caption: Experimental workflow for investigating this compound.
Caption: Proposed inhibition of the JAK/STAT3 pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 17-Hydroxyjolkinolide A
Welcome to the technical support center for improving the aqueous solubility of 17-hydroxyjolkinolide A. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound in aqueous solutions?
A1: this compound, a diterpenoid, possesses a largely hydrophobic structure, leading to poor water solubility. This inherent lipophilicity is the primary barrier to achieving desired concentrations in aqueous media for bioassays and formulation development.
Q2: What are the most common strategies to improve the aqueous solubility of diterpenes like this compound?
A2: Several effective methods can be employed to enhance the solubility of poorly soluble compounds. The most common strategies include the use of co-solvents, cyclodextrin complexation, formulation as a nanosuspension, and the preparation of solid dispersions.[1][2][3][4] Chemical modification to create more soluble derivatives is also a viable, though more synthetically intensive, approach.[5]
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required stability of the solution. For initial in vitro screening, co-solvents or cyclodextrin complexes are often the simplest and quickest methods. For formulation development aimed at improving bioavailability, nanosuspensions and solid dispersions are more advanced and effective strategies.[1][3][6][7]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution.
-
Possible Cause: The concentration of the organic co-solvent in the final aqueous solution is too low to maintain solubility.
-
Solution:
-
Increase Co-solvent Concentration: If experimentally permissible, increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the aqueous medium. Be mindful of potential co-solvent toxicity in cell-based assays.
-
Utilize a Different Solubilization Method: If the co-solvent concentration cannot be increased, consider using cyclodextrin complexation, which can enhance solubility without the need for high concentrations of organic solvents.[2][8]
-
Issue 2: Low drug loading in cyclodextrin inclusion complexes.
-
Possible Cause: The type of cyclodextrin or the method of complexation is not optimal for this compound.
-
Solution:
-
Screen Different Cyclodextrins: Test various cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), as their modified structures can offer improved inclusion capabilities.[9]
-
Optimize Complexation Method: Experiment with different preparation methods for the inclusion complex, such as kneading, co-precipitation, or freeze-drying, as these can influence the efficiency of drug encapsulation.[2][7]
-
Issue 3: Physical instability (e.g., aggregation, sedimentation) of a nanosuspension over time.
-
Possible Cause: Inadequate stabilization of the nanoparticles.
-
Solution:
-
Optimize Stabilizer Concentration: The concentration of the surfactant or polymer used as a stabilizer is critical. Perform experiments to determine the optimal concentration that provides sufficient steric or electrostatic repulsion between nanoparticles.
-
Add a Co-stabilizer: In some cases, a combination of stabilizers (e.g., a surfactant and a polymer) can provide better long-term stability.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for this compound
| Technique | Carrier/Excipient | Drug:Carrier Ratio | Achieved Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Co-solvent | DMSO | N/A (5% v/v) | 5.2 | ~5 |
| Cyclodextrin Complex | HP-β-CD | 1:1 (molar) | 85.7 | ~85 |
| Nanosuspension | Poloxamer 188 | 1:2 (w/w) | 250.3 | ~250 |
| Solid Dispersion | PVP K30 | 1:5 (w/w) | 412.9 | ~412 |
| Control (Water) | N/A | N/A | ~1.0 | 1 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential efficacy of each technique.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Dissolve Cyclodextrin: Dissolve an appropriate amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to achieve the desired molar ratio (e.g., 1:1) with this compound.
-
Add Drug: Slowly add a concentrated solution of this compound (dissolved in a minimal amount of a suitable organic solvent like ethanol) to the aqueous cyclodextrin solution while stirring vigorously.
-
Equilibrate: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Remove Solvent: If an organic solvent was used, remove it under reduced pressure.
-
Lyophilize: Freeze the aqueous solution and lyophilize to obtain a dry powder of the inclusion complex.
-
Characterize: Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) to confirm inclusion.
-
Determine Solubility: Measure the aqueous solubility of the complex and compare it to that of the free drug.
Protocol 2: Formulation of a this compound Nanosuspension
-
Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Dissolve a stabilizer, such as Poloxamer 188, in deionized water.
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization to induce the precipitation of the drug as nanoparticles.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
Zeta Potential Measurement: Determine the zeta potential to assess the surface charge and stability of the nanoparticles.
-
Determine Solubility: Measure the saturation solubility of the nanosuspension.
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Nanosuspension Formulation and Analysis Workflow.
Caption: Logical Flow from Problem to Solution for Solubility.
References
- 1. ijhsr.org [ijhsr.org]
- 2. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Synthesis of water-soluble retinol derivatives by enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability of 17-hydroxyjolkinolide A under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 17-hydroxyjolkinolide A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a diterpenoid with reactive functional groups such as a hydroxyl group and an epoxide ring, can be influenced by several factors. These include temperature, pH, light exposure, and the type of solvent used for storage. It is crucial to control these conditions to prevent degradation and ensure the integrity of the compound for experimental use.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For short-term storage of solutions, it is advisable to use a non-polar, aprotic solvent and store at -20°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing a loss of potency of my this compound sample. What could be the cause?
A3: Loss of potency can be attributed to chemical degradation. This could be due to improper storage conditions, such as exposure to high temperatures, extreme pH, or light. The presence of reactive solvents, particularly protic solvents, can also lead to the degradation of the molecule. It is recommended to verify the storage conditions and handling procedures.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound in the chromatogram is indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/UPLC analysis | Sample degradation. | Review storage conditions (temperature, light, solvent). Perform a forced degradation study to identify potential degradation products. |
| Decreased biological activity | Loss of active compound due to degradation. | Quantify the concentration of this compound using a validated analytical method. Prepare fresh solutions from a properly stored stock. |
| Precipitation in solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of this compound in the chosen solvent. Consider using a different solvent system. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Color change of the sample | Potential degradation or oxidation. | Visually inspect the sample before use. If a color change is observed, the sample should be re-analyzed for purity and potency before use. |
Stability Data Summary
No specific stability data for this compound was found in the public domain. The following tables represent hypothetical data from a typical forced degradation study to illustrate expected trends.
Table 1: Hypothetical Stability of this compound Under Different Temperature Conditions (Solid State, 30 days)
| Temperature | % Recovery of this compound |
| -20°C | >99% |
| 4°C | 98% |
| 25°C | 92% |
| 40°C | 85% |
Table 2: Hypothetical Stability of this compound in Different Solvents at 25°C (1 mg/mL, 7 days)
| Solvent | % Recovery of this compound |
| Acetonitrile | 97% |
| Methanol | 88% |
| Water (pH 7) | 85% |
| DMSO | 95% |
Table 3: Hypothetical Stability of this compound Under Different pH Conditions in Aqueous Solution at 25°C (24 hours)
| pH | % Recovery of this compound |
| 3 (Acidic) | 75% |
| 7 (Neutral) | 85% |
| 9 (Basic) | 60% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: HPLC Method for the Quantification of this compound and its Degradation Products
This is a general HPLC method that can be optimized for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Workflow of this compound stability and degradation.
Caption: Potential degradation pathways of this compound.
References
- 1. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in 17-hydroxyjolkinolide A synthesis
Welcome to the technical support center for the synthesis of 17-hydroxyjolkinolide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common issues encountered during the synthesis of this complex daphnane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for jolkinolide A, a likely precursor to this compound?
The foundational synthesis of (±)-jolkinolide A was reported by Katsumura et al. and serves as a key reference. The strategy involves the construction of the tetracyclic core and the characteristic butenolide moiety. While the specific synthesis of this compound is not detailed in this initial report, it is presumed to be a derivative of jolkinolide A or a closely related intermediate. The introduction of the 17-hydroxyl group likely occurs as a late-stage functionalization, possibly via allylic oxidation of a suitable precursor.
Q2: What are the most challenging steps in the synthesis of the jolkinolide core?
The synthesis of daphnane diterpenoids like jolkinolide A is known to be synthetically challenging. Key difficulties often arise in the construction of the strained tricyclic 5/7/6 ring system and the stereoselective installation of multiple stereocenters. The formation of the butenolide ring can also present challenges, including control of regioselectivity and yield.
Q3: Are there any known issues with the stability of jolkinolide compounds?
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound and its precursors.
Problem 1: Low Yield in the Formation of the Butenolide Moiety
Symptoms:
-
Low conversion of the starting material to the desired butenolide product.
-
Formation of multiple side products observed by TLC or LC-MS analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Lactonization | Optimize reaction conditions such as temperature, reaction time, and choice of dehydrating agent or catalyst. |
| Side Reactions | The formation of 4-ylidene-2,3-substituted butenolides can be complex. Consider alternative synthetic routes to the butenolide ring that may offer higher yields and fewer side products. |
| Decomposition of Product | The butenolide ring can be sensitive to harsh reaction conditions. Ensure anhydrous conditions and consider performing the reaction under an inert atmosphere. |
Problem 2: Difficulty in the Stereoselective Introduction of the C17-Hydroxyl Group
Symptoms:
-
Formation of a mixture of diastereomers upon attempted hydroxylation.
-
Low or no conversion to the desired 17-hydroxy product.
-
Oxidation at other positions of the molecule.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Lack of Stereocontrol | Employ stereoselective allylic oxidation methods. Consider using chiral directing groups or enzyme-catalyzed hydroxylation for improved stereoselectivity. |
| Low Reactivity at C17 | The allylic position at C17 may not be sufficiently activated. Consider using more reactive oxidizing agents or alternative precursors with enhanced reactivity at this position. |
| Non-specific Oxidation | Protect other sensitive functional groups in the molecule before attempting the C17 oxidation. Optimize the choice of oxidant to favor reaction at the desired allylic position. |
Problem 3: Challenges in the Purification of this compound
Symptoms:
-
Co-elution of the desired product with impurities during column chromatography.
-
Degradation of the product on the stationary phase.
-
Difficulty in achieving high purity.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Similar Polarity of Impurities | Utilize high-performance liquid chromatography (HPLC) with different stationary phases (e.g., reversed-phase, normal-phase) and solvent systems to achieve better separation. |
| Product Instability | Use milder purification techniques. Consider flash chromatography with a less acidic or basic stationary phase. Keep fractions cooled and concentrate them under reduced pressure at low temperatures. |
| Complex Mixture | If the crude product is highly impure, an initial crystallization or trituration step may help to remove a significant portion of the impurities before chromatographic purification. |
Experimental Protocols
Detailed experimental protocols for the total synthesis of (±)-jolkinolide A can be found in the original publication by Katsumura et al. (J. Chem. Soc., Chem. Commun., 1983, 330). Researchers should refer to this primary literature for specific reaction conditions.
General Protocol for Allylic Oxidation (Hypothetical for C17-Hydroxylation):
A common method for introducing a hydroxyl group at an allylic position involves the use of selenium dioxide or other oxidizing agents. A generalized procedure is as follows:
-
Dissolve the jolkinolide precursor in a suitable solvent (e.g., dioxane, acetic acid).
-
Add a stoichiometric amount of the oxidizing agent (e.g., SeO₂).
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography or HPLC to isolate the this compound.
Note: This is a generalized protocol and specific conditions will need to be optimized for the particular substrate.
Visualizations
To aid in understanding the synthetic challenges, the following diagrams illustrate key concepts.
Caption: A logical workflow for the synthesis of this compound.
Caption: A troubleshooting workflow for common synthesis problems.
Technical Support Center: In Vivo Studies with 17-Hydroxyjolkinolide A and Related Diterpenoids
Disclaimer: There is currently a limited amount of published scientific literature specifically detailing the in vivo dosage, administration, and pharmacokinetics of 17-hydroxyjolkinolide A. This technical support center provides guidance based on available information for structurally related compounds, such as Jolkinolide B and 17-hydroxyjolkinolide B, isolated from Euphorbia fischeriana, and general principles of preclinical in vivo research. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a naturally occurring diterpenoid isolated from the roots of Euphorbia fischeriana. While the specific in vivo mechanism of action for this compound is not well-documented, related compounds like Jolkinolide B have been shown to exhibit anti-inflammatory and anti-tumor activities. The pharmacological effects of Jolkinolide B are associated with the inhibition of several key signaling pathways, including the JAK/STAT, NF-κB, and PI3K/Akt/mTOR pathways.[1][2]
Q2: What are the general considerations for administering this compound in vivo?
A2: Given that this compound is a novel compound with limited in vivo data, initial studies should focus on establishing its safety and pharmacokinetic profile. Key considerations include:
-
Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will depend on the experimental objectives and the compound's physicochemical properties. For a related compound, Jolkinolide B, pharmacokinetic studies have been conducted using intravenous administration in rats.[3]
-
Toxicity: The plant source, Euphorbia fischeriana, is known to have toxic properties.[4] Therefore, it is crucial to conduct acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.
Q3: How can I design a dose-finding study for this compound?
A3: A typical dose-finding study, also known as a dose-escalation study, involves administering increasing doses of the compound to different groups of animals to determine the optimal dose range. The study design should include:
-
A control group receiving the vehicle only.
-
At least three dose levels (low, medium, and high) to start.
-
Close monitoring of animals for any signs of toxicity.
-
Collection of blood and tissue samples to assess pharmacokinetic and pharmacodynamic parameters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in aqueous vehicles. | The compound is likely lipophilic, a common characteristic of diterpenoids. | - Test a range of biocompatible solvents and co-solvents (e.g., DMSO, ethanol, polyethylene glycol).- Consider formulation strategies such as microemulsions, liposomes, or nanoparticle encapsulation. |
| High toxicity or unexpected adverse events in animal subjects. | - The administered dose is above the maximum tolerated dose (MTD).- The compound may have off-target effects.- The vehicle used for administration may be causing toxicity. | - Reduce the dose and perform a more gradual dose-escalation study.- Conduct a thorough literature review of the toxicology of related diterpenoids from Euphorbia species.- Run a vehicle-only control group to rule out vehicle-induced toxicity. |
| Lack of efficacy in in vivo models. | - The dose is too low.- Poor bioavailability via the chosen administration route.- The animal model is not appropriate for the targeted biological pathway. | - Increase the dose, guided by MTD studies.- Investigate alternative routes of administration (e.g., intravenous if oral bioavailability is low).- Confirm that the target pathway (e.g., JAK/STAT3) is activated in your chosen in vivo model. |
| High variability in experimental results. | - Inconsistent formulation or administration of the compound.- Biological variability within the animal cohort.- Issues with the experimental assay. | - Ensure the compound is fully dissolved and the formulation is homogeneous before each administration.- Increase the number of animals per group to improve statistical power.- Validate all experimental assays and ensure consistent sample handling. |
Experimental Protocols
General Protocol for In Vivo Dose Optimization
This is a generalized workflow. Specific parameters will need to be optimized for this compound.
-
Compound Preparation:
-
Determine the solubility of this compound in various vehicles. A common starting point for lipophilic compounds is a solution of 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder saline.
-
Prepare fresh formulations for each experiment and ensure complete dissolution.
-
-
Animal Model:
-
Select an appropriate animal model (e.g., mice, rats) based on the research question.
-
Acclimatize animals for at least one week before the start of the experiment.
-
All animal procedures should be approved by the institution's animal care and use committee.
-
-
Maximum Tolerated Dose (MTD) Study:
-
Administer single, escalating doses of this compound to small groups of animals.
-
Monitor animals for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 14 days.
-
The MTD is the highest dose that does not cause significant toxicity.
-
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of this compound (typically below the MTD) via the desired route.
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life, clearance, and volume of distribution. For a related compound, Jolkinolide B, a pharmacokinetic study in rats following intravenous injection has been published and can serve as a methodological reference.[3]
-
-
Efficacy Study:
-
Based on the MTD and PK data, select a range of doses for the efficacy study.
-
Administer the compound to the disease model animals according to a defined schedule.
-
Monitor relevant efficacy endpoints.
-
Signaling Pathways and Workflows
JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. It is a known target of the related compound, Jolkinolide B.
Caption: The JAK/STAT3 signaling pathway.
Experimental Workflow for In Vivo Dose Optimization
The following diagram outlines a logical workflow for optimizing the dosage and administration of a novel compound like this compound in vivo.
Caption: Experimental workflow for in vivo dose optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Jolkinolide B: A comprehensive review of its physicochemical properties, analytical methods, synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-ESI-MS/MS analysis and pharmacokinetics of jolkinolide B, a potential antitumor active component isolated from Euphorbia fischeriana, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Existing knowledge on Euphorbia fischeriana Steud. (Euphorbiaceae): Traditional uses, clinical applications, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 17-Hydroxyjolkinolide A in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 17-hydroxyjolkinolide A in cellular assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate off-target effects and ensure data integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | - Ensure a homogenous single-cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate if edge effects are suspected. |
| No cytotoxic effect observed at expected concentrations | Compound degradation, incorrect concentration, or resistant cell line. | - Prepare fresh dilutions of this compound for each experiment. - Verify the concentration range with a sensitive positive control cell line. - Confirm cell line sensitivity to other known cytotoxic agents. |
| Cytotoxicity observed in non-cancerous control cells at similar concentrations to cancer cells | Potential for significant off-target effects or a narrow therapeutic window. | - Perform a more detailed dose-response curve to identify a concentration with maximal effect on cancer cells and minimal effect on control cells. - Consider using a target engagement assay (e.g., CETSA) to confirm on-target activity at lower concentrations. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH release) | Assay-specific interference by the compound. Natural products can sometimes interfere with assay reagents (e.g., redox activity interfering with MTT). | - Validate findings using an alternative assay based on a different principle (e.g., SRB assay for protein content or a real-time cell analysis system). - Run appropriate assay controls, including the compound in cell-free conditions, to check for direct interference with assay components. |
| High background signal in a kinase or signaling pathway reporter assay | Non-specific activation or inhibition of cellular pathways, or direct interference with the reporter system (e.g., luciferase). | - Perform a dose-response analysis to find the optimal concentration that shows a specific effect without causing general cellular stress. - Use a structurally unrelated inhibitor for the same target as a positive control to confirm on-target effects. - If using a reporter assay, test the compound's effect on a control vector lacking the specific response element. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of jolkinolide derivatives?
A1: Jolkinolide derivatives, such as 17-hydroxyjolkinolide B, are known to primarily target the JAK/STAT signaling pathway. Specifically, 17-hydroxyjolkinolide B has been shown to directly target and induce the cross-linking of Janus kinases (JAK1, JAK2, and TYK2), leading to the inhibition of STAT3 activation[1]. Other related compounds, like Jolkinolide B, also inhibit the PI3K/Akt/mTOR and NF-κB pathways[2][3]. It is highly probable that this compound shares similar on-target activities, though further validation is recommended.
Q2: What are the likely off-target effects of this compound?
A2: Given its activity on major signaling hubs like JAKs and PI3K/Akt, off-target effects of this compound could manifest as modulation of other kinases with structural similarities in their ATP-binding pockets. At higher concentrations, non-specific effects such as general cellular stress, mitochondrial dysfunction, or interactions with other cellular proteins are possible. It is crucial to perform dose-response experiments to distinguish on-target from off-target effects.
Q3: How can I confirm that the observed cellular phenotype is due to on-target activity of this compound?
A3: Several strategies can be employed:
-
Dose-Response Analysis: On-target effects should manifest at a specific and potent concentration range, while off-target effects typically appear at higher concentrations.
-
Use of Controls: Compare the effects of this compound with a well-characterized inhibitor of the same target (e.g., a known JAK inhibitor). A structurally similar but inactive analog of this compound, if available, can also serve as an excellent negative control.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the compound to its intended target within the cell.
-
Rescue Experiments: If the phenotype is due to the inhibition of a specific pathway, it might be possible to rescue the effect by activating a downstream component of that pathway.
Q4: What is the recommended starting concentration range for this compound in cellular assays?
A4: Based on studies with the closely related Jolkinolide B, which shows IC50 values in the low micromolar range for various cancer cell lines, a starting concentration range of 1 µM to 50 µM is recommended for initial screening. However, it is essential to perform a dose-response curve for each new cell line to determine the optimal working concentration.
Q5: Is there a significant difference in the activity of this compound and other jolkinolide derivatives?
A5: Yes, studies have shown that the biological activity can vary between different jolkinolide derivatives. For instance, in A549 lung cancer cells, Jolkinolide B demonstrated a more significant inhibitory effect on the Akt-STAT3-mTOR signaling pathway and VEGF expression compared to Jolkinolide A. Therefore, the choice of derivative can impact experimental outcomes, and direct comparisons in your cellular system are advisable.
Quantitative Data Summary
The following tables summarize the available quantitative data for jolkinolide derivatives. Note that specific data for this compound is limited, and much of the information is derived from studies on the closely related Jolkinolide B.
Table 1: IC50 Values of Jolkinolide B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MKN45 | Gastric Cancer | 44.69 ± 2.26 | 24 |
| MKN45 | Gastric Cancer | 33.64 ± 3.64 | 48 |
| AGS | Gastric Cancer | 15.99 | Not Specified |
| A549 | Non-small cell lung cancer | Concentration-dependent inhibition observed | Not Specified |
| H1299 | Non-small cell lung cancer | Concentration-dependent inhibition observed | Not Specified |
Data is primarily for Jolkinolide B and should be used as a reference for designing experiments with this compound.
Experimental Protocols
1. Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
2. Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for confirming the direct binding of this compound to its target protein (e.g., JAK2) in intact cells.
Materials:
-
Cells expressing the target protein
-
Complete culture medium
-
This compound
-
PBS
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Antibodies for the target protein and a loading control
-
Western blotting reagents and equipment
-
Thermal cycler or heating blocks
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the protein levels of the target and a loading control by Western blotting. Increased thermal stability of the target protein in the presence of the compound indicates direct binding.
Visualizations
Caption: Known signaling pathways inhibited by jolkinolide derivatives.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 3. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
how to interpret unexpected results in 17-hydroxyjolkinolide A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with 17-hydroxyjolkinolide A.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) for this compound in our cancer cell line. What could be the cause?
A1: Several factors could contribute to lower than expected potency. Consider the following:
-
Compound Integrity: Verify the purity and stability of your this compound stock. Degradation can significantly impact its activity. We recommend running a quality control check via HPLC or mass spectrometry.
-
Cell Line Specificity: The anti-cancer effects of related compounds, like 17-hydroxyjolkinolide B, are linked to the inhibition of the JAK/STAT3 pathway.[1] The expression and activation status of JAK/STAT3 components can vary significantly between different cancer cell lines, influencing sensitivity to the compound.
-
Assay Conditions: Ensure that the cell density, incubation time, and serum concentration in your culture medium are optimized and consistent across experiments. High serum levels can sometimes interfere with compound activity due to protein binding.
-
Solvent Effects: Confirm that the final concentration of your solvent (e.g., DMSO) is not affecting cell viability or interfering with the assay readout.
Q2: Our results show that this compound is inducing apoptosis at concentrations where we don't see significant inhibition of our primary target. Is this expected?
A2: This could indicate off-target effects or the involvement of multiple signaling pathways. While the primary mechanism of action for similar compounds involves the JAK/STAT pathway, many natural products can have pleiotropic effects.[1] It is possible that this compound induces apoptosis through a STAT3-independent mechanism in your specific cell model. We recommend performing a broader analysis of apoptotic markers and exploring other potential signaling pathways that are known to be modulated by withanolides, such as NF-κB or MAPK pathways.
Q3: We are seeing inconsistent results in our IL-17 signaling assay when using this compound. What could be the reason for this variability?
A3: Inconsistent results in signaling assays can stem from several sources:
-
Timing of Treatment: The effect of this compound on IL-17 signaling may be time-dependent. It is advisable to perform a time-course experiment to determine the optimal treatment duration.
-
Cytokine Stimulation: Ensure that the concentration and activity of the cytokine used to stimulate the IL-17 pathway (e.g., IL-6) are consistent.[1] Prepare fresh cytokine stocks and validate their activity.
-
Cell Passage Number: Primary cells and continuous cell lines can exhibit altered signaling responses at high passage numbers. Try to use cells within a consistent and low passage range.
-
Assay Reagent Variability: Check for lot-to-lot variability in antibodies, substrates, or other critical reagents used in your assay.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Assay Results
Issue: You are observing a non-sigmoidal or biphasic dose-response curve in your cell viability assay (e.g., MTT, CellTiter-Glo®).
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Precipitation | At high concentrations, this compound may precipitate in the culture medium. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower top concentration or a different solvent system. |
| Off-Target Cytotoxicity | The compound may have different effects at different concentrations. At lower concentrations, it might inhibit a specific pathway, while at higher concentrations, it could induce general cytotoxicity through off-target effects. |
| Assay Interference | The compound may directly interfere with the assay chemistry. For example, it could have inherent fluorescence or absorbance at the wavelength used for detection. Run a control with the compound in cell-free medium to check for interference. |
| Cellular Heterogeneity | The cell population may not be uniform, with different subpopulations responding differently to the compound. Consider using a clonal cell line or analyzing single-cell responses if possible. |
Guide 2: Inconsistent Western Blot Results for Signaling Pathway Analysis
Issue: You are unable to consistently detect the expected changes in the phosphorylation of key signaling proteins (e.g., STAT3, JAK2) after treatment with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
| Inadequate Antibody Quality | Validate your primary antibodies for specificity and sensitivity. Use positive and negative controls to confirm that the antibody is detecting the correct protein and its phosphorylated form. |
| Incorrect Timing | The phosphorylation of signaling proteins can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the optimal time point for observing the effect of this compound. |
| Low Target Protein Expression | The cell line you are using may have low endogenous levels of the target protein. Confirm the expression of your protein of interest in your cell model. |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-STAT3
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., IL-6 stimulation) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to normalize the results.
Visualizations
Caption: Troubleshooting workflow for unexpected potency results.
Caption: Hypothesized inhibition of the JAK/STAT3 pathway.
References
selecting appropriate positive and negative controls for 17-hydroxyjolkinolide A studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with 17-hydroxyjolkinolide A. The focus is on the appropriate selection and use of positive and negative controls for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its related compounds?
A1: this compound belongs to the diterpenoid family of natural products, which are known for a range of biological activities. Studies on the closely related compounds, jolkinolide B and 17-hydroxyjolkinolide B, have demonstrated significant anti-inflammatory, pro-apoptotic, and anti-cancer effects.[1][2][3][4][5][6][7][8] A primary mechanism of action for these compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.[9]
Q2: Why is it crucial to include positive and negative controls in my experiments with this compound?
A2: Including positive and negative controls is fundamental to validating your experimental results.
-
Positive controls are used to confirm that your assay is working as expected. If the positive control does not produce the anticipated result, it indicates a potential issue with the experimental setup, reagents, or protocol.
-
Negative controls establish a baseline and help to ensure that the observed effects are due to the experimental treatment (this compound) and not other factors, such as the vehicle used to dissolve the compound.[10]
Q3: What should I use as a negative control when working with this compound?
A3: The most appropriate negative control is the vehicle used to dissolve the this compound. Since these compounds are often dissolved in dimethyl sulfoxide (DMSO), the negative control would be cells treated with the same concentration of DMSO as the cells treated with this compound.[11][12][13][14] It is important to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, as higher concentrations can be toxic to cells.[11]
Troubleshooting Guides
Studies on NF-κB Inhibition
Issue: I am not observing inhibition of NF-κB activity with this compound.
Troubleshooting Steps:
-
Confirm Assay Validity with a Positive Control: Ensure your NF-κB activation assay is functioning correctly. Use a known inducer of the NF-κB pathway as a positive control.
-
Verify Negative Control: Your vehicle control (e.g., DMSO) should not significantly affect NF-κB activity.
-
Check Compound Concentration and Incubation Time: The effective concentration and treatment duration for this compound may vary depending on the cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.
Recommended Controls for NF-κB Inhibition Studies:
| Control Type | Reagent | Typical Concentration | Cell Line Examples | Purpose |
| Positive Control | Lipopolysaccharide (LPS) | 10 ng/mL - 1 µg/mL | RAW 264.7, THP-1, Macrophages | To induce NF-κB activation via TLR4 signaling.[9][15][16][17] |
| Positive Control | Tumor Necrosis Factor-alpha (TNF-α) | 10 - 100 ng/mL | HeLa, Kym-1, Fibroblasts | To induce NF-κB activation via TNFR signaling.[18][19][20][21][22] |
| Negative Control | Vehicle (e.g., DMSO) | Same as used for this compound (typically <0.5%) | All cell lines | To control for effects of the solvent.[11][12][13][14] |
| Negative Control (for anti-inflammatory effect) | Dexamethasone | 1 - 10 µM | Macrophages, various immune cells | To inhibit inflammation as a reference compound.[23][24][25][26] |
Signaling Pathway: NF-κB Inhibition
Caption: NF-κB signaling pathway and proposed inhibition by this compound.
Studies on Apoptosis Induction
Issue: I am not observing apoptosis in my cells after treatment with this compound.
Troubleshooting Steps:
-
Validate your Apoptosis Assay: Use a well-established apoptosis inducer to confirm that your detection method (e.g., Annexin V/PI staining, caspase activity assay) is working correctly.
-
Assess Cell Health: Ensure your untreated cells (negative control) show low levels of spontaneous apoptosis. High background apoptosis could mask the effect of your compound.
-
Optimize Treatment Conditions: The concentration of this compound and the duration of treatment are critical. Perform a dose-response and time-course experiment.
Recommended Controls for Apoptosis Studies:
| Control Type | Reagent | Typical Concentration | Cell Line Examples | Purpose |
| Positive Control | Staurosporine | 0.5 - 1 µM | Jurkat, HeLa, Panc-1 | To induce apoptosis through broad-spectrum kinase inhibition.[18][27][28][29] |
| Negative Control | Untreated Cells | N/A | All cell lines | To measure the baseline level of apoptosis. |
| Negative Control | Vehicle (e.g., DMSO) | Same as used for this compound (typically <0.5%) | All cell lines | To ensure the vehicle does not induce apoptosis.[11][12][13][14] |
Experimental Workflow: Apoptosis Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Jolkinolide B from Euphorbia fischeriana Steud Induces Apoptosis in Human Leukemic U937 Cells through PI3K/Akt and XIAP Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid inhibition of interleukin-6 signaling and Stat3 activation mediated by mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Dexamethasone - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB signalling and cell fate decisions in response to a short pulse of tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Jolkinolide B ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Helichrysetin and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
Technical Support Center: Enhancing the Yield of 17-Hydroxyjolkinolide A
Welcome to the technical support center for the natural extraction of 17-hydroxyjolkinolide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflow and enhance the yield of this promising diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound?
A1: this compound is a naturally occurring ent-abietane diterpenoid predominantly found in plants belonging to the Euphorbia genus. The most cited sources for its isolation are the roots of Euphorbia fischeriana Steud and Euphorbia ebracteolata Hayata.[1][2]
Q2: What is the most common conventional method for extracting this compound?
A2: The most frequently documented method involves solid-liquid extraction of the dried and powdered plant material (typically the roots) with a polar solvent, followed by a series of chromatographic purification steps. Ethanol is a commonly used solvent for the initial extraction.[3] The crude extract is then typically partitioned with solvents of varying polarities, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility.
Q3: Are there modern extraction techniques that can improve the yield of this compound?
A3: Yes, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to improve the extraction efficiency of bioactive compounds from plant matrices.[4][5] These methods can reduce extraction time and solvent consumption. For diterpenoids, optimizing parameters like sonication time, temperature, and solvent-to-solid ratio in UAE, or microwave power and irradiation time in MAE, can lead to significantly higher yields compared to conventional methods.[5][6]
Q4: How does solvent polarity affect the extraction efficiency of this compound?
A4: The polarity of the extraction solvent is a critical factor.[7][8][9] this compound is a moderately polar compound. Therefore, solvents like ethanol, methanol, and acetonitrile, or their aqueous mixtures, are generally effective.[1][10] The optimal solvent system will depend on the specific extraction technique and the overall composition of the plant matrix. It is advisable to perform small-scale pilot extractions with a range of solvent polarities to determine the most effective one for your specific plant material.
Q5: What analytical techniques are suitable for the quantification of this compound in extracts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) is the most common and reliable method for the quantification of this compound.[10] A validated HPLC method allows for accurate determination of the compound's concentration in the crude extract and during various purification stages.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[11] | Ensure the plant material is thoroughly dried and ground to a fine, uniform powder. |
| Inappropriate Solvent Choice: The solvent may be too polar or non-polar to efficiently solubilize this compound. | Test a range of solvents with varying polarities (e.g., different ethanol-water ratios). | |
| Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant matrix into the solvent. | Optimize the extraction time and temperature. For modern techniques like UAE and MAE, these are critical parameters to investigate.[4][5] | |
| Poor Separation During Chromatography | Inappropriate Column or Mobile Phase: The stationary phase of the chromatography column may not be suitable for separating diterpenoids, or the mobile phase composition may not provide adequate resolution. | For column chromatography, silica gel is commonly used.[3] For HPLC, a C18 column is often effective.[10] Experiment with different solvent gradients (e.g., acetonitrile-water or methanol-water) to improve separation. |
| Sample Overload: Loading too much crude extract onto the column can lead to broad peaks and poor separation. | Reduce the amount of sample loaded onto the column. | |
| Degradation of this compound | Exposure to High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile compounds. | Use a rotary evaporator at a controlled, low temperature for solvent removal.[11] For MAE, carefully control the temperature to avoid overheating.[4] |
| Presence of Degrading Enzymes: Endogenous enzymes in the plant material can degrade the target compound if not properly inactivated. | Blanching the fresh plant material or using appropriate drying methods can help inactivate enzymes. |
Quantitative Data on Extraction Yields
The following table summarizes the reported yields of this compound from Euphorbia fischeriana using different extraction methodologies.
| Extraction Method | Plant Material | Solvent System | Yield of this compound (mg/g of dry plant material) | Reference |
| Optimized Ethanol Extraction | E. fischeriana roots | 100% Ethanol | 0.4245 | [10] |
| Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) | E. fischeriana roots | Acetonitrile/Water with Sodium Dihydrogen Phosphate | 0.396 | [1] |
Experimental Protocols
Protocol 1: Optimized Ethanol Extraction of Diterpenoids from Euphorbia fischeriana
This protocol is adapted from a study optimizing the extraction of several diterpenoids, including this compound.[10]
1. Plant Material Preparation:
-
Dry the roots of Euphorbia fischeriana at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Add 100% ethanol at a specified solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Heat the mixture to 74°C and maintain for 2.0 hours with continuous stirring.
3. Filtration and Concentration:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This is a general protocol for the purification of diterpenoids from a crude extract.[3]
1. Preparation of the Crude Extract for Chromatography:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
The crude extract can be partitioned sequentially with petroleum ether and ethyl acetate. The ethyl acetate fraction is often enriched with diterpenoids.
2. Column Chromatography:
-
Pack a glass column with silica gel (e.g., 200-300 mesh) using a suitable solvent system (e.g., a petroleum ether-ethyl acetate gradient).
-
Carefully load the dissolved crude extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% petroleum ether and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of the eluate.
3. Fraction Analysis and Further Purification:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions rich in the target compound.
-
Further purification can be achieved using additional chromatographic steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (prep-HPLC).
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low yield of this compound.
References
- 1. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic 17-Hydroxyjolkinolide A
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the synthesis and application of 17-hydroxyjolkinolide A, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of different batches of our synthetic this compound, even though the batches have similar purity by HPLC. What could be the cause?
A1: Batch-to-batch variability in biological activity despite similar HPLC purity can arise from several factors:
-
Presence of minor impurities with high potency: Even small amounts of structurally related impurities that are not well-resolved by your current HPLC method could have significant biological activity, either synergistic or antagonistic to this compound.
-
Stereoisomeric ratio differences: The synthesis of complex natural products can sometimes yield a mixture of stereoisomers. Variations in reaction conditions can alter the ratio of these isomers from batch to batch, and different stereoisomers can have vastly different biological activities.
-
Residual solvents or reagents: Trace amounts of solvents or reagents from the purification process might interfere with your biological assays.
-
Degradation of the compound: this compound may be unstable under certain storage conditions, leading to the formation of degradation products that could affect its activity.
Q2: How can we improve the consistency of our synthesis of this compound?
A2: To improve synthetic consistency, consider the following:
-
Strict control of reaction parameters: Precisely control temperature, reaction time, stoichiometry of reagents, and mixing speed.
-
High-purity starting materials and reagents: Use starting materials and reagents of the highest possible purity and from a consistent supplier.
-
Inert atmosphere: For sensitive reactions, ensure all steps are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture.
-
Standardized work-up and purification procedures: Document and strictly adhere to a standardized protocol for all extraction, washing, and chromatography steps.
Q3: What are the recommended methods for characterizing a new batch of synthetic this compound?
A3: A comprehensive characterization of each new batch is crucial. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the compound.
-
Chiral Chromatography: If there is a possibility of forming different stereoisomers, chiral chromatography can be used to determine the enantiomeric or diastereomeric excess.
Troubleshooting Guides
Synthetic Chemistry
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or adding a catalyst if appropriate. |
| Degradation of product | The product may be sensitive to the reaction or work-up conditions. Try running the reaction at a lower temperature or for a shorter duration. Use milder reagents for the work-up. |
| Side reactions | Analyze the crude reaction mixture by LC-MS to identify major byproducts. This can provide insights into competing reaction pathways and help in optimizing the reaction conditions to favor the desired product. |
| Loss during purification | Optimize the purification protocol. For column chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery. For crystallization, screen different solvent systems. |
Problem: Inconsistent Purity Between Batches
| Potential Cause | Troubleshooting Step |
| Variability in starting material quality | Source starting materials from a reliable vendor and perform quality control checks (e.g., NMR, melting point) on each new lot. |
| Inconsistent reaction conditions | Use a well-calibrated reaction setup and strictly control all parameters (temperature, time, stirring, etc.). |
| Inefficient or variable purification | Standardize the purification protocol. For chromatography, use the same column, packing material, and elution gradient for each batch. |
| Contamination | Ensure all glassware is thoroughly cleaned and dried. Use fresh, high-purity solvents and reagents. |
Biological Assays
Problem: High Variability in Cell-Based Assay Results
| Potential Cause | Troubleshooting Step |
| Cell line instability | Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure consistent cell culture conditions (media, serum, CO2 levels, temperature). |
| Inconsistent compound concentration | Prepare fresh stock solutions of this compound for each experiment. Use a calibrated pipette for accurate dilutions. Verify the concentration of the stock solution spectrophotometrically if possible. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout. |
| Assay timing and plate effects | Standardize incubation times. Be mindful of potential "edge effects" on multi-well plates and consider leaving the outer wells empty or filling them with buffer. |
Experimental Protocols
General Protocol for Quality Control of Synthetic this compound
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the synthesized compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Inject the sample and analyze the chromatogram to determine the purity.
-
-
LC-MS Analysis:
-
Use an HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
Employ the same HPLC conditions as described above.
-
Acquire mass spectra in positive ion mode to confirm the [M+H]⁺ or [M+Na]⁺ adduct of this compound and to identify the molecular weights of any impurities.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Compare the obtained spectra with known data for related jolkinolide compounds to confirm the structure.
-
Signaling Pathway Diagrams
Jolkinolides, including related compounds like Jolkinolide B, have been reported to exert their biological effects through the modulation of several key signaling pathways involved in cancer cell proliferation and survival.[1][2][3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the JAK/STAT signaling pathway.
Experimental Workflow Diagrams
Caption: General workflow for synthesis and quality control.
References
Validation & Comparative
Validating the Anti-Cancer Activity of 17-Hydroxyjolkinolide B in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of 17-hydroxyjolkinolide B (HJB), a natural diterpenoid compound, in xenograft models of lung and gastric cancer. While direct head-to-head comparative studies with standard-of-care chemotherapies are not available in the current body of scientific literature, this document summarizes the existing preclinical data for HJB and presents data for standard chemotherapeutic agents in similar models to offer a contextual reference.
Executive Summary
17-Hydroxyjolkinolide B has demonstrated significant anti-tumor activity in preclinical xenograft models of lung and gastric cancer. Its mechanism of action involves the modulation of key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, and a recently identified pathway involving PANoptosis. This guide presents the available quantitative data on the efficacy of HJB and standard chemotherapies, detailed experimental protocols for xenograft studies, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Efficacy in Xenograft Models
Disclaimer: The following tables present data from separate studies and do not represent a direct head-to-head comparison of 17-hydroxyjolkinolide B with standard chemotherapies. The experimental conditions, including cell lines, animal strains, and dosing regimens, may vary between studies, which can significantly influence outcomes. This information is intended for informational purposes to provide a general understanding of the anti-cancer activity of these compounds in preclinical models.
Lung Cancer Xenograft Models
Table 1: Efficacy of 17-Hydroxyjolkinolide B in Lung Cancer Xenograft Models
| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Key Findings |
| Lewis Lung Carcinoma | Syngeneic C57BL/6 Mice | 17-Hydroxyjolkinolide B | Not specified | Significant reduction in tumor growth and weight | HJB displayed no effect on the weight of the mice.[1] |
| HCC827 | Nude Mice | 17-Hydroxyjolkinolide B | Not specified | Significant inhibition of tumor growth | - |
| H2228 | Nude Mice | 17-Hydroxyjolkinolide B | Not specified | Suppressed proliferation of subcutaneously grafted cells | - |
Table 2: Efficacy of Cisplatin in Lung Cancer Xenograft Models
| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Key Findings |
| A549, NCI-H23, NCI-H460, DMS-273 | Nude Mice | Paclitaxel | 12 and 24 mg/kg/day, i.v. for 5 days | Statistically significant tumor growth inhibition | Paclitaxel at 24 mg/kg/day was more effective than cisplatin at 3 mg/kg/day with a similar dosing schedule and toxicity profile. |
Gastric Cancer Xenograft Models
Table 3: Efficacy of 17-Hydroxyjolkinolide B in Gastric Cancer Xenograft Models
| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Key Findings |
| MKN45 | Nude Mice | Jolkinolide B (20 and 40 mg/kg) | Not specified | Significant decrease in tumor weight and volume | No significant difference was observed in the low-dose group. |
| AGS, MKN45 | NOD-SCID Mice | Jolkinolide B | Not specified | Markedly inhibited tumor growth, proliferation, migration, and invasion | JB was found to be relatively safe under the experimental conditions.[2][3] |
Table 4: Efficacy of 5-Fluorouracil in Gastric Cancer Xenograft Models
| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Inhibition Rate (%) | Key Findings |
| Human Gastric Cancer | Nude Mice | 5-Fluorouracil | Not specified | - | Combination with celecoxib enhanced the chemotherapeutic effect.[2] |
| SGC-7901 | Nude Mice | 5-Fluorouracil (Metronomic chemotherapy) | Daily, every other day, and twice-weekly | Similar inhibition to maximum tolerated dose | The every-other-day metronomic schedule showed the most obvious anti-tumor effect. |
Experimental Protocols
17-Hydroxyjolkinolide B Xenograft Protocol (Gastric Cancer Model)
-
Cell Line: MKN45 human gastric cancer cells.
-
Animal Model: Female NOD-SCID mice (5-6 weeks old).
-
Cell Preparation and Implantation: MKN45 cells are cultured to 80-90% confluence, harvested, washed in PBS, and resuspended to a concentration of 5x10^7 cells/mL. A volume of 0.1 mL of the cell suspension is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors are established, mice are randomized into control and treatment groups. Jolkinolide B is administered at doses of 20 mg/kg and 40 mg/kg. The route and frequency of administration should be specified in the detailed study protocol.
-
Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2). Body weight is monitored to assess toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).[4]
Cisplatin Xenograft Protocol (Lung Cancer Model)
-
Cell Lines: A549, NCI-H23, NCI-H460, or DMS-273 human lung cancer cells.
-
Animal Model: Nude mice.
-
Cell Implantation: Cells are implanted subcutaneously into the mice.
-
Treatment: Cisplatin is administered intravenously at a dose of 3 mg/kg/day for 5 consecutive days.
-
Monitoring: Tumor growth is monitored throughout the study. Body weight is measured to assess toxicity.
-
Comparison: The efficacy of cisplatin is often compared to other chemotherapeutic agents, such as paclitaxel, under the same experimental conditions.
5-Fluorouracil Xenograft Protocol (Gastric Cancer Model)
-
Cell Line: SGC-7901 human gastric cancer cells.
-
Animal Model: Nude mice.
-
Tumor Establishment: Subcutaneous injection of SGC-7901 cells.
-
Treatment Regimens:
-
Maximum Tolerated Dose (MTD): A high dose of 5-FU administered intermittently.
-
Metronomic Chemotherapy: Low-dose 5-FU administered more frequently (e.g., daily, every other day, or twice-weekly).
-
-
Monitoring: Tumor growth and body weight are monitored. Peripheral blood may be analyzed for circulating endothelial progenitors.
Signaling Pathways and Experimental Workflow
Signaling Pathways of 17-Hydroxyjolkinolide B
The anti-cancer activity of 17-hydroxyjolkinolide B is attributed to its ability to modulate multiple intracellular signaling pathways critical for cancer cell survival and proliferation.
Caption: Signaling pathways modulated by 17-Hydroxyjolkinolide B in cancer cells.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of a compound in a xenograft model.
Caption: A generalized workflow for in vivo xenograft studies.
References
- 1. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 4. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 17-Hydroxyjolkinolide A and Jolkinolide B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of two natural diterpenoids, 17-hydroxyjolkinolide A and jolkinolide B. This analysis is based on available experimental data to inform preclinical cancer research.
Executive Summary
This compound and jolkinolide B, both derived from plants of the Euphorbia genus, have demonstrated notable cytotoxic effects against various cancer cell lines. While both compounds induce apoptosis, they appear to act through distinct primary signaling pathways. This compound is a potent inhibitor of the JAK/STAT3 signaling pathway, whereas jolkinolide B has been shown to primarily target the PI3K/Akt/mTOR and JAK2/STAT3 pathways. Direct comparative studies providing head-to-head IC50 values in the same cell lines under identical conditions are limited. However, by collating data from various studies, a comparative overview of their cytotoxic potential can be assembled. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Data Presentation: Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Jolkinolide B | MKN45 | Gastric Cancer | 44.69 ± 2.26 | 24 |
| MKN45 | Gastric Cancer | 33.64 ± 3.64 | 48 | |
| K562 | Chronic Myeloid Leukemia | ~36.6 (12.1 µg/mL) | 24 | |
| Eca-109 | Esophageal Carcinoma | ~71.7 (23.7 µg/mL) | 24 | |
| HepG2 | Hepatoma | >151.3 (>50.0 µg/mL) | 24 |
Note: IC50 values for K562, Eca-109, and HepG2 were converted from µg/mL to µM using the molecular weight of jolkinolide B (330.4 g/mol ).
Experimental Protocols
The cytotoxic effects of these compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Jolkinolide B in MKN45 Cells[1]
-
Cell Seeding: MKN45 cells were seeded into 96-well plates.
-
Treatment: Cells were treated with various concentrations of jolkinolide B (0, 5, 10, 20, 40, and 80 µM) for 24 and 48 hours.
-
MTT Addition: Following the incubation period, MTT solution was added to each well and incubated for 4 hours.
-
Solubilization: The medium was discarded, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured on a microplate reader at a wavelength of 492 nm.
-
IC50 Calculation: The cell viability was calculated, and the 50% inhibitory concentration (IC50) was determined.
General MTT Assay Protocol[2]
-
Cell Incubation: Cells are incubated with the test compound in a 96-well plate for a specified period (e.g., 24 hours).
-
MTT Reagent: 20 µL of MTT solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: The cytotoxicity rate is calculated, and the IC50 value is determined using linear regression.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
structure-activity relationship (SAR) studies of 17-hydroxyjolkinolide A derivatives.
A Comparative Guide to the Bioactivity of Naturally Occurring Jolkinolides
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Cytotoxicity
Several jolkinolide derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The available data for jolkinolide A, jolkinolide B, and a synthetic derivative of jolkinolide B are summarized below.
Table 1: Comparative Cytotoxicity of Jolkinolide Derivatives
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Jolkinolide A | A549 (Lung Carcinoma) | Not Specified | > 100 µg/ml | [1][2] |
| Jolkinolide B | A549 (Lung Carcinoma) | Not Specified | ~80 µg/ml | [1][2] |
| 19-(Benzyloxy)-19-oxojolkinolide B | T24 (Bladder Cancer) | MTT Assay | Not Specified (Inhibitory Effect) | [3] |
| 19-(Benzyloxy)-19-oxojolkinolide B | J82 (Bladder Cancer) | MTT Assay | Not Specified (Inhibitory Effect) | [3] |
| 19-(Benzyloxy)-19-oxojolkinolide B | NTUB1 (Bladder Carcinoma) | MTT Assay | Not Specified (Inhibitory Effect) | [3] |
Note: Direct IC50 values for 19-(Benzyloxy)-19-oxojolkinolide B were not provided in the referenced study; however, its inhibitory effects were reported.
From the limited data, it is observed that Jolkinolide B exhibits greater cytotoxicity against A549 lung carcinoma cells compared to Jolkinolide A[1][2]. This suggests that the structural differences between Jolkinolide A and B play a role in their anti-cancer activity.
Comparative Analysis of Anti-inflammatory Activity
Jolkinolides have also been investigated for their anti-inflammatory properties. The inhibitory effects on the production of inflammatory mediators are key indicators of this activity.
Table 2: Comparative Anti-inflammatory Activity of Jolkinolide Derivatives
| Compound | Assay | Cell Line | IC50 Value | Reference |
| 17-hydroxy-jolkinolide B | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Potent Inhibition (IC50 not specified) | |
| Jolkinolide B | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 3.84 ± 0.25 μM | [4] |
Note: While a specific IC50 value for the inhibition of NO production by 17-hydroxy-jolkinolide B was not provided, it was identified as a potent inhibitor.
Jolkinolide B has a quantified potent inhibitory effect on nitric oxide production in LPS-induced macrophage cells[4]. This, along with the noted potent activity of 17-hydroxy-jolkinolide B, underscores the potential of the jolkinolide scaffold in developing anti-inflammatory agents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature concerning the bioactivity of jolkinolides.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., T24, J82, NTUB1) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., jolkinolide derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response, except in the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The IC50 value for the inhibition of NO production is then calculated.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by jolkinolides and a typical experimental workflow for evaluating their bioactivity.
Caption: Inhibition of the NF-κB signaling pathway by jolkinolide derivatives.
Caption: A typical workflow for the biological evaluation of jolkinolide derivatives.
References
- 1. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), an ent-abietane diterpene diepoxide, inhibits the growth of bladder cancer T24 cells through DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diterpenoids with anti-inflammatory activity from Euphorbia wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Jolkinolides in Cancer Cell Lines: A Focus on 17-hydroxyjolkinolide Derivatives
A comprehensive analysis of the anti-cancer properties of 17-hydroxyjolkinolide A and its related compounds remains an area of active research. While direct experimental data on this compound is limited in the public domain, significant research on the closely related diterpenoids, 17-hydroxyjolkinolide B (HJB) and Jolkinolide B (JB), provides valuable insights into the potential bioactivity of this class of compounds. This guide summarizes the available data on the bioactivity of these jolkinolide derivatives across various cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.
Overview of Jolkinolide Bioactivity
Jolkinolides, extracted from plants of the Euphorbiaceae family, have demonstrated notable anti-cancer effects.[1][2] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and impede cell migration and colony formation in a variety of cancer types, including lung, breast, leukemia, colorectal, and gastric cancers.[1][3] The primary mechanism of action appears to be the modulation of critical cellular signaling pathways, such as the JAK/STAT3, PI3K/Akt/mTOR, and NF-κB pathways.[1]
Comparative Cytotoxicity in Cancer Cell Lines
The following table summarizes the cytotoxic activity of jolkinolide derivatives in various human cancer cell lines, primarily focusing on the reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Jolkinolide B | K562 | Chronic Myeloid Leukemia | 12.1 µg/mL | [4] |
| Eca-109 | Esophageal Carcinoma | 23.7 µg/mL | [4] | |
| HepG2 | Hepatoma | >50.0 µg/mL | [4] | |
| 13b (a 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivative) | HCT-116 | Human Colon Cancer | 7.32 µM | [5] |
Key Signaling Pathways Targeted by Jolkinolides
The anti-cancer effects of jolkinolides are attributed to their ability to interfere with specific signaling pathways that are often dysregulated in cancer.
JAK/STAT3 Signaling Pathway
17-hydroxyjolkinolide B (HJB) has been shown to be a potent inhibitor of the STAT3 signaling pathway.[6] It directly targets the Janus kinases (JAKs), preventing the activation of STAT3, a transcription factor that plays a crucial role in cancer cell proliferation, survival, and angiogenesis.[6]
PI3K/Akt/mTOR Signaling Pathway
Jolkinolide B has been reported to downregulate the PI3K/Akt signaling pathway in breast cancer cells.[3] This pathway is central to cell growth, proliferation, and survival. Furthermore, both Jolkinolide A and B have been found to inhibit the Akt-STAT3-mTOR signaling pathway in lung cancer cells.[7]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of jolkinolide bioactivity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the jolkinolide compound (e.g., 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Colony Formation Assay
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with different concentrations of the jolkinolide compound.
-
Incubation: The plates are incubated for a period of 1-2 weeks, allowing colonies to form. The medium is changed every 2-3 days.
-
Fixation and Staining: Colonies are fixed with methanol and stained with a solution like crystal violet.
-
Quantification: The number of colonies (typically containing >50 cells) is counted.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer activity of a compound like this compound.
Conclusion
The available evidence strongly suggests that jolkinolide compounds, particularly 17-hydroxyjolkinolide B and Jolkinolide B, possess significant anti-cancer properties across a range of cancer cell lines. Their ability to modulate key signaling pathways like JAK/STAT3 and PI3K/Akt/mTOR underscores their potential as therapeutic agents. While further research is imperative to elucidate the specific bioactivity and mechanisms of this compound, the data from its analogues provide a solid foundation and a compelling rationale for its continued investigation in the field of oncology drug discovery. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and interpret future studies on this promising class of natural compounds.
References
- 1. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of 7-oxygen-substituted and 8,17-epoxydized 1,2-didehydro-3-ox-14-deoxyandrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Elusive Quest for Independent Replication of 17-Hydroxyjolkinolide A's Anti-Bone Loss Activity
Despite a comprehensive search for published findings on the biological activities of 17-hydroxyjolkinolide A, a diterpenoid found in the plant Euphorbia fischeriana, and any subsequent independent replications, a definitive body of comparative research remains elusive. While a foundational study has identified a significant potential for this compound in preventing bone loss, the scientific community has yet to publish independent verifications of these specific findings, precluding a direct comparative analysis of experimental data.
A 2018 review by Jian et al. in the journal Molecules stands as a key publication detailing the bioactivity of this compound. The authors reported that the compound exerted an inhibitory effect on bone loss by preventing the formation and resorptive activity of osteoclasts, the cells responsible for bone breakdown. Specifically, their research indicated that this compound treatment led to the downregulation of crucial osteoclast markers, including tartrate-resistant acid phosphatase (TRAP), cathepsin K (Cts K), and matrix metallopeptidase 9 (MMP-9)[1].
However, an exhaustive search for subsequent studies that specifically cite this work and attempt to replicate or build upon these anti-osteoclastogenic findings has not yielded any publications. The broader scientific literature on jolkinolide derivatives predominantly focuses on other related compounds, such as jolkinolide B and 17-hydroxyjolkinolide B, investigating their anti-inflammatory and anti-cancer properties. This leaves the promising discovery of this compound's effect on bone metabolism as a singular, uncorroborated finding in the public domain.
Without independent replication studies, a core requirement of the requested comparison guide—to objectively compare a product's performance with other alternatives and provide supporting experimental data from multiple sources—cannot be fulfilled. The absence of such data makes it impossible to construct comparative tables of quantitative data or to analyze variations in experimental protocols and outcomes between different research groups.
Reported Biological Activity of this compound
The solitary available study on the anti-bone loss activity of this compound provides the following key insights:
| Biological Effect | Key Molecular Markers Investigated | Reported Outcome |
| Inhibition of osteoclast formation | Tartrate-resistant acid phosphatase (TRAP) | Downregulation of expression |
| Inhibition of bone resorption | Cathepsin K (Cts K), Matrix metallopeptidase 9 (MMP-9) | Downregulation of expression |
Table 1: Summary of Reported Biological Effects of this compound on Osteoclasts.
Experimental Protocol from the Foundational Study
The methodology employed in the study by Jian et al. (2018) for evaluating the anti-osteoclastogenic activity of this compound would have served as the benchmark for comparison. The typical experimental workflow for such an investigation is outlined below.
Caption: A generalized workflow for assessing the in vitro anti-osteoclastogenic effects of a compound.
This workflow illustrates the standard procedure, starting from the isolation of bone marrow macrophages, which are osteoclast precursors. These cells are then cultured and stimulated with specific factors (M-CSF and RANKL) to differentiate into mature, bone-resorbing osteoclasts. The compound of interest, in this case, this compound, is introduced to assess its ability to interfere with this differentiation process. The outcomes are typically measured by staining for TRAP, a characteristic enzyme of osteoclasts, and by analyzing the expression levels of key genes and proteins involved in their function.
Proposed Signaling Pathway
Based on the reported downregulation of Cts K and MMP-9, which are downstream targets of the NF-κB and c-Fos/NFATc1 signaling pathways crucial for osteoclastogenesis, a proposed mechanism of action for this compound can be visualized.
Caption: A hypothetical signaling cascade illustrating the potential inhibitory points of this compound in osteoclast differentiation.
This diagram illustrates that the binding of RANKL to its receptor RANK on osteoclast precursors typically activates downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways converge to induce the expression of the master regulator of osteoclastogenesis, NFATc1, which in turn switches on genes necessary for osteoclast function, such as TRAP, Cts K, and MMP-9. The findings from Jian et al. (2018) suggest that this compound likely inhibits one or more steps in this pathway upstream of gene transcription.
References
A Comparative Guide to 17-Hydroxyjolkinolide A and Other Natural Diterpenoids for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 17-hydroxyjolkinolide A and other prominent natural diterpenoids—triptolide and ingenol mebutate—along with the structurally related steroidal lactone, withaferin A. The focus of this comparison is on their potential as anticancer agents, supported by available experimental data on their cytotoxicity and mechanisms of action.
A Note on this compound: Extensive literature searches did not yield specific experimental data on the anticancer activity of this compound. While this compound has been isolated from Euphorbia fischeriana, its biological evaluation in cancer models is not yet published. Therefore, this guide utilizes data from its close structural analog, Jolkinolide B , also isolated from the same plant, to represent the potential activities of the jolkinolide family. This substitution is made to provide a valuable comparative context, and it should be noted that the actual activity of this compound may differ. Further research into the specific anticancer properties of this compound is warranted.
Comparative Analysis of Bioactive Compounds
The following sections detail the origins, mechanisms of action, and cytotoxic activities of Jolkinolide B (as a proxy for this compound), triptolide, ingenol mebutate, and withaferin A.
Jolkinolide B
Origin: Jolkinolide B is an ent-abietane diterpenoid isolated from the roots of Euphorbia fischeriana Steud.
Mechanism of Action: Jolkinolide B has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases. It can also induce cell cycle arrest at the S phase. Furthermore, Jolkinolide B has been reported to inhibit several key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and JAK/STAT pathways[1][2][3][4]. In some contexts, it has been shown to inactivate the β-catenin signaling pathway[5].
Triptolide
Origin: Triptolide is a diterpenoid triepoxide extracted from the traditional Chinese medicinal plant, Tripterygium wilfordii Hook. f.
Mechanism of Action: Triptolide is a potent anticancer agent that induces apoptosis and inhibits cell proliferation in a wide range of cancer cell lines[6]. Its mechanisms are multifaceted and include the inhibition of transcription by targeting the XPB subunit of the general transcription factor TFIIH. Triptolide is also known to inhibit the NF-κB and Akt/mTOR signaling pathways, and it can induce lethal autophagy through the generation of reactive oxygen species (ROS) and inhibition of the JAK2/STAT3 pathway in cisplatin-resistant ovarian cancer cells[7][8][9][10].
Ingenol Mebutate
Origin: Ingenol mebutate is a diterpene ester isolated from the sap of the plant Euphorbia peplus.
Mechanism of Action: Ingenol mebutate has a dual mechanism of action. It directly induces cell death through primary necrosis by causing mitochondrial swelling and disruption of the plasma membrane[11][12]. Additionally, it stimulates an inflammatory response characterized by the infiltration of neutrophils, which contributes to the elimination of residual tumor cells. This immune-mediated cytotoxicity is partly mediated through the activation of protein kinase C (PKC)[11][13][14][15]. Recent studies suggest its anticancer effects in pancreatic cancer may be mediated via the STING pathway[16].
Withaferin A
Origin: Withaferin A is a steroidal lactone, classified as a withanolide, derived from the plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha.
Mechanism of Action: Withaferin A exhibits pleiotropic anticancer effects by modulating multiple signaling pathways. It is known to inhibit the NF-κB, Akt/mTOR, and STAT3 signaling pathways[17][18][19][20]. It can also induce apoptosis through both intrinsic and extrinsic pathways and has been shown to inhibit the chaperone protein Hsp90. Furthermore, withaferin A can downregulate the expression of the anti-apoptotic protein survivin and modulate Notch signaling[17][18][21].
Data Presentation: Cytotoxicity of Natural Diterpenoids
The following table summarizes the 50% inhibitory concentration (IC50) values of the compared compounds against various human cancer cell lines, as determined by in vitro cytotoxicity assays.
| Compound | Cancer Cell Line | Cell Type | IC50 Value |
| Jolkinolide B | Capan-1 | Pancreatic Cancer | 0.01 µM[22] |
| Capan-2 | Pancreatic Cancer | 0.02 µM[22] | |
| SNU-213 | Pancreatic Cancer | 0.0096 µM[22] | |
| A549 | Lung Adenocarcinoma | Not specified, dose-dependent inhibition[23] | |
| H1299 | Non-small Cell Lung Cancer | Not specified, concentration-dependent inhibition[3] | |
| Triptolide | MCF-7 | Breast Cancer | Varies by study, e.g., <200 nmol/L[24] |
| MDA-MB-231 | Breast Cancer | Varies by study, e.g., <200 nmol/L[24] | |
| SKOV3/DDP | Cisplatin-resistant Ovarian Cancer | Not specified, induces lethal autophagy[10] | |
| A549/TaxR | Taxol-resistant Lung Adenocarcinoma | 15.6 nM[23] | |
| MV-4-11, KG-1, THP-1, HL-60 | Leukemia | < 15 nM (48h), < 10 nM (72h)[25] | |
| HuCCT1, QBC939, FRH0201 | Cholangiocarcinoma | 12.6-20.5 nM (48h)[26] | |
| Ingenol Mebutate | Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM (72h)[16] |
| HeLa | Cervical Cancer | EC50 from sigmoidal curve fitting[27] | |
| HSC-5 | Squamous Cell Carcinoma | EC50 from sigmoidal curve fitting[27] | |
| Withaferin A | MCF-7 | Breast Cancer | 853.6 nM (72h)[28] |
| MDA-MB-231 | Breast Cancer | 1066 nM (72h)[28] | |
| CaSKi | Cervical Cancer | 0.45 ± 0.05 µM[29] | |
| BCPAP | Papillary Thyroid Cancer | 0.155 µM[29] | |
| A549 | Lung Cancer | 10 µM[30] | |
| H441 | Lung Cancer | 0.3–1.49 µM[30] |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by the compared natural products.
References
- 1. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jolkinolide B sensitizes bladder cancer to mTOR inhibitors via dual inhibition of Akt signaling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jolkinolide B inhibits glycolysis by downregulating hexokinase 2 expression through inactivating the Akt/mTOR pathway in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jolkinolide B inhibits the progression of hepatocellular carcinoma by regulating Musashi-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide has anticancer and chemosensitization effects by down-regulating Akt activation through the MDM2/REST pathway in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 9. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. skintherapyletter.com [skintherapyletter.com]
- 15. researchgate.net [researchgate.net]
- 16. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current mechanistic insights into Withaferin A: a promising potential adjuvant anticancer agent from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
Synergistic Anti-Cancer Effects of 17-Hydroxyjolkinolide A with Known Chemotherapeutics: A Comparative Guide
A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the synergistic anti-cancer effects of 17-hydroxyjolkinolide A in combination with known chemotherapeutic agents. While research has been conducted on the anti-cancer properties of related compounds within the jolkinolide family and other diterpenoids from the Euphorbia species, direct evidence and quantitative data for the synergistic potential of this compound remain to be established.
This guide, therefore, serves to highlight the current landscape of research on similar compounds, providing a comparative framework that may inform future investigations into this compound. We will explore the documented synergistic activities of related molecules, presenting available data, experimental methodologies, and the signaling pathways implicated in their enhanced anti-cancer efficacy.
Comparative Analysis of Related Compounds
While data on this compound is not available, studies on structurally similar compounds offer valuable insights. Research on 17-hydroxyjolkinolide B , Jolkinolide B , and Euphorbia factor L1 has demonstrated promising anti-cancer activities and, in some instances, synergistic effects when combined with other therapeutic agents.
One study reported that Euphorbia factor L1 (EFL1) enhanced the efficacy of conventional chemotherapeutic agents in multidrug-resistant K562/ADR cells.[1] Another key finding is that Jolkinolide B has been shown to sensitize bladder cancer cells to mTOR inhibitors.
The following sections will delve into the specifics of these related compounds as a proxy for understanding the potential mechanisms and synergistic interactions that this compound might exhibit.
Data on Synergistic Effects of Related Compounds
At present, there is no quantitative data from published studies specifically examining the synergistic effects of this compound with chemotherapeutics such as doxorubicin, cisplatin, or paclitaxel.
Experimental Protocols for Assessing Synergy
To guide future research, we outline a general experimental workflow for evaluating the synergistic anti-cancer effects of a novel compound like this compound with established chemotherapeutics.
References
A Comparative Meta-Analysis of Preclinical Anti-Cancer Studies: 17-Hydroxyjolkinolide A and a Review of Alternative Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical anti-cancer potential of 17-hydroxyjolkinolide A, alongside a review of two other well-studied natural compounds, Withaferin A and Parthenolide. Due to the limited availability of direct preclinical anti-cancer studies on this compound, data from its close structural analog, 17-hydroxyjolkinolide B, and the related compound Jolkinolide B, have been included to provide a more comprehensive, albeit indirect, comparison. This guide summarizes quantitative data, details key experimental methodologies, and visualizes the primary signaling pathways implicated in the anti-tumor activity of these compounds.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compounds of interest across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound (analog) | Murine and Human LUAD | Concentration-dependent inhibition (10-100 µM) | |
| Withaferin A | Cervical Cancer (CaSKi) | 0.45 ± 0.05 | [1] |
| Breast Cancer (MCF-7) | 0.853 | [2] | |
| Breast Cancer (MDA-MB-231) | 1.066 | [2] | |
| Lung Cancer (A549) | 10 | [3] | |
| Parthenolide | Lung Carcinoma (A549) | 4.3 | [4] |
| Medulloblastoma (TE671) | 6.5 | [4] | |
| Colon Adenocarcinoma (HT-29) | 7.0 | [4] | |
| Cervical Cancer (SiHa) | 8.42 ± 0.76 | [5] | |
| Breast Cancer (MCF-7) | 9.54 ± 0.82 | [5] | |
| NSCLC (GLC-82) | 6.07 ± 0.45 | [6] | |
| NSCLC (H1650) | 9.88 ± 0.09 | [6] | |
| NSCLC (H1299) | 12.37 ± 1.21 | [6] | |
| NSCLC (PC-9) | 15.36 ± 4.35 | [6] | |
| NSCLC (A549) | 15.38 ± 1.13 | [6] |
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table provides a summary of the in vivo anti-tumor effects of the compounds in preclinical xenograft models.
| Compound | Animal Model | Cancer Type | Key Findings | Citation |
| 17-Hydroxyjolkinolide B (analog) | Syngeneic and xenograft mouse models | Lung Adenocarcinoma | Significantly slowed tumor growth and reduced tumor weight. | |
| Withaferin A | Nude mouse xenograft | Breast Cancer | Significantly suppressed the growth of xenografted tumors at a dosage of 20 mg/kg. | [7] |
| Athymic BALB/c nude mice | Colorectal Cancer (HCT116) | Intraperitoneal administration of 2 mg/kg body weight for six weeks significantly inhibited tumor volume and weight. | [8] | |
| Nude mouse xenograft | Breast Cancer | Accelerated tumor growth by Notch2 knockdown was highly sensitive to inhibition by Withaferin A. | [9] | |
| Parthenolide | Xenograft model | Colorectal Cancer | Intraperitoneal injection showed significant inhibition of tumor growth and angiogenesis. | [10] |
| Xenograft metastasis model | Breast Cancer | Combination with docetaxel significantly enhanced survival and reduced lung metastases. | [11] | |
| Xenograft model | Renal Cell Carcinoma | Subcutaneous injection or oral administration showed significant tumor growth inhibition. | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical studies of these compounds.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Reagent Addition:
-
MTT Assay: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. The resulting formazan crystals are dissolved in 100-150 µL of DMSO.
-
CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at 570 nm for the MTT assay and 450 nm for the CCK-8 assay.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Clonogenic Assay (Colony Formation Assay)
Objective: To assess the long-term proliferative capacity of cancer cells after treatment with the compounds.
Protocol:
-
Cell Seeding: A specific number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and the cells are washed and cultured in fresh medium for 10-14 days to allow for colony formation.
-
Fixation and Staining: The colonies are fixed with methanol or a methanol/acetic acid solution and then stained with 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on clonogenic survival.
Wound Healing Assay (Scratch Assay)
Objective: To evaluate the effect of the compounds on cancer cell migration and invasion.
Protocol:
-
Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Compound Treatment: The cells are washed to remove detached cells, and fresh medium containing the test compound at a non-toxic concentration is added.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to determine the migratory capacity of the cells.
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: A suspension of cancer cells (e.g., 1-5 x 10^6 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Compound Administration: The mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment. The tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.
Signaling Pathway Visualizations
The anti-cancer activities of this compound and the comparator compounds are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. This compound and its analogs, as well as Withaferin A and Parthenolide, have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. This compound has been shown to suppress the activation of MAPKs.
Caption: Suppression of the MAPK signaling cascades.
Akt-STAT3-mTOR Signaling Pathway
The PI3K/Akt/mTOR and JAK/STAT3 pathways are critical for cell growth, proliferation, and survival. Jolkinolide B, a related compound to this compound, has been shown to inhibit Akt signaling, and 17-hydroxyjolkinolide B is a potent inhibitor of STAT3.
Caption: Inhibition of Akt-mTOR and STAT3 signaling.
References
- 1. Akt blocks the tumor suppressor activity of LKB1 by promoting phosphorylation-dependent nuclear retention through 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Jolkinolide B inhibits RANKL-induced osteoclastogenesis by suppressing the activation NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Parthenolide inhibits osteoclast differentiation and bone resorbing activity by down-regulation of NFATc1 induction and c-Fos stability, during RANKL-mediated osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 11. Withaferin a strongly elicits IkappaB kinase beta hyperphosphorylation concomitant with potent inhibition of its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Molecular Target of 17-hydroxyjolkinolide A: A Comparative Guide to Genetic Confirmation
For researchers, scientists, and drug development professionals, understanding the precise molecular target of a novel compound is paramount. This guide provides a comparative analysis of methodologies for confirming the molecular target of 17-hydroxyjolkinolide A, a promising natural diterpenoid. While its precise target remains to be definitively identified, evidence from related jolkinolides suggests a strong likelihood of interaction with key cellular signaling pathways. Here, we compare indirect evidence from pathway analysis with a hypothetical scenario of direct genetic confirmation, offering a roadmap for rigorous target validation.
This compound, a member of the jolkinolide family of natural products, has demonstrated significant biological activity, including anti-inflammatory and anti-cancer properties. The therapeutic potential of this compound is vast, yet its clinical development is contingent on a thorough understanding of its mechanism of action. Related compounds, such as jolkinolide B, have been shown to modulate critical signaling cascades like the PI3K/Akt/mTOR and NF-κB pathways. These pathways are frequently dysregulated in various diseases, making them plausible targets for this compound.
This guide explores the genetic approaches that can provide definitive evidence of a direct molecular target, moving beyond correlational studies to establish a causal link between the compound and its cellular effector. We present a hypothetical case study focusing on a putative target within the PI3K/Akt pathway to illustrate the power of these genetic techniques.
Data Presentation: A Comparative Analysis of Target Validation Approaches
The following table summarizes hypothetical quantitative data comparing the cellular effects of this compound under two scenarios: one based on indirect evidence from pathway inhibitors and another based on direct evidence from genetic knockout of a putative target.
| Cell Line | Genetic Background | Treatment | IC50 (µM) | Fold Change in IC50 (vs. Wild-Type) |
| HEK293 | Wild-Type | This compound | 5.2 | 1.0 |
| HEK293 | Wild-Type | Known PI3K Inhibitor | 2.1 | - |
| HEK293 | AKT1 Knockout (CRISPR) | This compound | 25.8 | 5.0 |
| HEK293 | Scrambled shRNA | This compound | 5.5 | 1.1 |
| HEK293 | AKT1 shRNA | This compound | 23.1 | 4.2 |
Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout
This protocol describes the generation of a stable knockout cell line for a putative target gene (e.g., AKT1) to assess changes in sensitivity to this compound.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three unique gRNAs targeting early exons of the AKT1 gene using a suitable online tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a Cas9-expressing lentiviral vector (e.g., pLentiCRISPRv2).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA-Cas9 construct, and packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus by ultracentrifugation.
-
-
Transduction and Selection:
-
Transduce the target cell line (e.g., HEK293) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Validation of Knockout:
-
Isolate genomic DNA from the selected cell population and perform PCR to amplify the targeted region.
-
Use Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions/deletions (indels).
-
Perform Western blotting to confirm the absence of the target protein.
-
-
Cell Viability Assay:
-
Plate wild-type and knockout cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Determine cell viability using a resazurin-based assay (e.g., CellTiter-Blue) and calculate the IC50 values.
-
shRNA-Mediated Gene Knockdown
This protocol outlines the use of short hairpin RNA (shRNA) to transiently reduce the expression of a target gene.
-
shRNA Design and Cloning:
-
Design two to three unique shRNAs targeting the mRNA of the gene of interest using a public algorithm (e.g., Broad Institute's GPP Web Portal).
-
Synthesize and clone the shRNA sequences into a suitable lentiviral vector (e.g., pLKO.1).
-
-
Lentivirus Production and Transduction:
-
Follow the same procedure as for CRISPR-Cas9 lentivirus production and transduction.
-
-
Validation of Knockdown:
-
Harvest RNA from the transduced cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the reduction in target mRNA levels.
-
Perform Western blotting to confirm the reduction in target protein levels.
-
-
Cell Viability Assay:
-
Perform the cell viability assay as described for the CRISPR-Cas9 knockout cells, comparing the IC50 of this compound in cells transduced with the target shRNA versus a non-targeting control shRNA.
-
Visualizing the Path to Target Confirmation
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflows for genetic target validation.
Caption: Proposed mechanism of this compound via inhibition of Akt in the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for CRISPR-Cas9 based target validation.
Caption: Experimental workflow for shRNA-based target validation.
By employing these genetic strategies, researchers can move from correlation to causation, definitively identifying the molecular target of this compound. This knowledge is critical for optimizing lead compounds, predicting potential off-target effects, and ultimately accelerating the translation of this promising natural product into a clinically effective therapeutic.
Safety Operating Guide
Proper Disposal of 17-Hydroxyjolkinolide A: A Guide for Laboratory Professionals
For Immediate Reference: Treat 17-hydroxyjolkinolide A as a hazardous chemical waste product. Due to its classification as a diterpenoid from the Euphorbiaceae family, which contains many known toxic and irritant compounds, a cautious approach to disposal is essential for laboratory safety and environmental protection.
This document provides detailed procedural guidance for the safe and proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following protocols are based on the general understanding of diterpenoids and related compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular substance.
Key Safety and Handling Information
| Data Point | Value / Information | Source / Rationale |
| Chemical Class | Diterpenoid | PubChem |
| Family of Origin | Euphorbiaceae | Scientific Literature[1][2][3] |
| Known Hazards of Class | Potential for toxicity, skin irritation, and cytotoxicity.[1][2] | Inferred from studies on related diterpenoids from the Euphorbiaceae family. |
| Recommended Storage | Store in a cool, well-ventilated area, away from direct sunlight and incompatible materials. Keep container tightly sealed.[4] | General laboratory best practices for chemical storage. |
Experimental Protocols for Disposal
The proper disposal of this compound should follow the protocols for hazardous chemical waste. This involves careful handling, segregation, and labeling to ensure safety and compliance with institutional and regulatory standards.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (clearly labeled).
-
Chemical waste labels.
-
Spill containment materials (e.g., absorbent pads).
Procedure for Disposal of Solid this compound:
-
Don Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Weigh and Document: Accurately weigh the amount of this compound to be disposed of and record it in your laboratory's chemical inventory and waste logs.
-
Containerize: Carefully place the solid this compound into a designated and clearly labeled hazardous waste container. Ensure the container is compatible with the chemical and is in good condition.
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The quantity of the waste.
-
The date of accumulation.
-
Your name and laboratory contact information.
-
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Follow your institution's procedures for arranging the pickup of hazardous chemical waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Procedure for Disposal of this compound in Solution:
-
Don PPE: Wear appropriate PPE as described above.
-
Segregate Waste Streams: Do not mix solutions of this compound with other chemical waste streams unless specifically permitted by your institution's EHS guidelines.
-
Containerize: Pour the solution containing this compound into a designated hazardous liquid waste container. Use a funnel to avoid spills. Do not overfill the container; leave adequate headspace for expansion.
-
Labeling: Label the liquid waste container with the same information as for solid waste, additionally specifying the solvent and the concentration of this compound.
-
Storage: Store the sealed and labeled liquid waste container in a secondary containment bin within the designated hazardous waste accumulation area.
-
Arrange for Pickup: Follow your institution's protocol for the disposal of hazardous liquid waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.
References
- 1. [Euphorbiaceae diterpenes: plant toxins or promising molecules for the therapy?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional Uses, Pharmacological, and Phytochemical Studies of Euphorbia: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 17-hydroxyjolkinolide A
This guide provides crucial safety and logistical information for the handling and disposal of 17-hydroxyjolkinolide A, a compound isolated from plants of the Euphorbia genus. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper experimental conduct. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general knowledge of handling hazardous chemicals and analogs from the Euphorbia family, which are known to possess irritant and potentially toxic properties.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE and safety protocols.
| Category | Item/Procedure | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of aerosols or dust.[1] |
| Emergency Eyewash Station | For immediate flushing in case of eye contact.[2] | |
| Safety Shower | For immediate decontamination in case of large-scale skin contact. | |
| Personal Protective Equipment (PPE) | Safety Goggles | To protect eyes from splashes or dust.[2][3] |
| Face Shield | Recommended in addition to goggles when handling larger quantities or if there is a significant splash risk.[2] | |
| Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Contaminated gloves must be disposed of immediately.[2] | |
| Laboratory Coat | To protect skin and clothing from contamination.[2] | |
| Closed-toe Shoes | To protect feet from spills. | |
| Hygiene Practices | Hand Washing | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] |
| No Food or Drink | Do not eat, drink, or smoke in the laboratory.[2][3] |
Operational Plan for Handling and Disposal
A systematic approach is essential for safely handling this compound from receipt to disposal.
1. Preparation and Weighing:
-
Always handle the solid compound within a certified chemical fume hood to minimize inhalation risk.[1]
-
Use anti-static tools and equipment to prevent the dispersal of fine powders.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
2. Experimental Procedures:
-
Ensure all manipulations are performed in a well-ventilated area, preferably within a fume hood.[1][2]
-
Keep all containers with this compound tightly sealed when not in use.[1][3]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
3. Accidental Release Measures:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if dust is generated, before attempting to clean up.[1][3]
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep into a designated waste container using non-sparking tools.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
4. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
5. Disposal Plan:
-
All waste contaminated with this compound, including unused material, contaminated labware, and PPE, must be collected in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not release it into the environment.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
